DL-Buthionine-(S,R)-sulfoximine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action of L Buthionine Sulfoximine
Irreversible Inhibition of γ-Glutamylcysteine Synthetase by L-Buthionine Sulfoximine (B86345)
L-Buthionine sulfoximine acts as a powerful and irreversible inhibitor of γ-glutamylcysteine synthetase, the enzyme that catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866). nih.govoup.comagscientific.comnih.govnih.gov This inhibition leads to a reduction in the cellular levels of glutathione. wikipedia.orgselleckchem.com The inhibitory action of L-BSO is highly specific to GCS, with no significant effects on other enzymes involved in xenobiotic biotransformation, such as cytochrome P-450 or various conjugating enzymes. nih.gov
The process of inhibition is time-dependent and progressive, indicating a mechanism-based inactivation of the enzyme. researchgate.net Kinetic studies have revealed that the initial binding of DL-buthionine-SR-sulfoximine to the enzyme is characterized by a binding constant of less than 100 μM. researchgate.net Following this initial binding, the enzyme is rapidly inactivated, with a pseudo-first-order rate constant of 3.7 min⁻¹, which corresponds to a half-life of approximately 11 seconds. researchgate.net This irreversible inhibition is sustained as long as the enzyme is in a non-denaturing environment containing magnesium and adenosine (B11128) triphosphate (MgATP). researchgate.net
The depletion of glutathione following the administration of L-BSO has been observed in a dose-dependent manner in various tissues, including the liver and kidney. nih.gov Maximum depletion is typically observed within 2 to 4 hours of administration, with the restoration of GCS activity and glutathione levels occurring around 16 hours post-administration. nih.gov
Table 1: Kinetic Parameters of γ-Glutamylcysteine Synthetase Inhibition by DL-Buthionine-SR-Sulfoximine
| Parameter | Value | Reference |
|---|---|---|
| Initial Binding Constant (Ki) | < 100 μM | researchgate.net |
| Pseudo-first Order Rate Constant for Inactivation (kinact) | 3.7 min⁻¹ | researchgate.net |
| Half-life of Inactivation (t1/2) | ~11 seconds | researchgate.net |
Stereospecificity of L-Buthionine Sulfoximine Isomers in Enzyme Inhibition
The inhibitory activity of L-buthionine sulfoximine is highly dependent on its stereochemistry. L-buthionine sulfoximine has two chiral centers, leading to four possible stereoisomers. Research has demonstrated a significant difference in the inhibitory potency of the diastereomers of L-buthionine sulfoximine. nih.gov
The L-buthionine (S)-sulfoximine isomer is a potent, mechanism-based inhibitor of γ-glutamylcysteine synthetase. nih.gov In contrast, the L-buthionine (R)-sulfoximine isomer is a considerably weaker inhibitor, with its binding being competitive with respect to L-glutamate. nih.gov This stereospecificity highlights the precise structural requirements for effective binding and inactivation of the enzyme. The identification of the L-(S)-diastereomer as the active inhibitor provides valuable insights into the steric relationships between ATP, glutamate (B1630785), and cysteine within the active site of the enzyme. nih.gov
In vivo studies in mice have further substantiated these findings. Administration of L-buthionine (S)-sulfoximine was as effective in depleting glutathione in the liver, kidney, and pancreas as a dose of L-buthionine (SR)-sulfoximine that was twice as high. nih.gov Conversely, L-buthionine (R)-sulfoximine did not cause significant glutathione depletion in the liver or pancreas at similar concentrations. nih.gov
Table 2: Comparative Inhibitory Activity of L-Buthionine Sulfoximine Diastereomers on γ-Glutamylcysteine Synthetase
| Isomer | Inhibitory Activity | Type of Inhibition | Reference |
|---|---|---|---|
| L-buthionine (S)-sulfoximine | Potent, tight-binding | Mechanism-based | nih.gov |
| L-buthionine (R)-sulfoximine | Weak | Competitive with L-glutamate | nih.gov |
Enzymatic Phosphorylation of L-Buthionine Sulfoximine and Enzyme Binding Dynamics
The mechanism of irreversible inhibition of γ-glutamylcysteine synthetase by L-buthionine sulfoximine involves an enzymatic reaction catalyzed by GCS itself. In the presence of MgATP, the enzyme catalyzes the phosphorylation of L-buthionine sulfoximine. researchgate.net This phosphorylation occurs on the sulfoximine nitrogen, resulting in the formation of buthionine sulfoximine phosphate (B84403). stemcell.com
The product of this reaction, buthionine sulfoximine phosphate, is a transition-state analog that binds very tightly to the enzyme. researchgate.netnih.gov One molar equivalent of buthionine sulfoximine phosphate becomes tightly bound to the fully inhibited enzyme, leading to its inactivation. researchgate.net This tight binding of the phosphorylated inhibitor is the basis for the irreversible nature of the inhibition. researchgate.net The crystal structure of Escherichia coli γ-GCS complexed with a sulfoximine-based inhibitor confirms that the bound inhibitor is phosphorylated at the sulfoximido nitrogen and is coordinated to three Mg²⁺ ions. stemcell.com This structural insight helps to visualize the binding dynamics and the key interactions that lead to the potent inhibition of the enzyme.
Impact of L Buthionine Sulfoximine on Cellular and Systemic Biochemistry
Modulation of Glutathione (B108866) Homeostasis by L-Buthionine Sulfoximine (B86345)
The primary and most direct biochemical effect of L-buthionine sulfoximine is the disruption of glutathione homeostasis. This is achieved through the targeted inhibition of its synthesis, leading to a cascade of effects on intracellular and tissue-specific glutathione levels, as well as on its precursors and related thiol compounds.
L-Buthionine sulfoximine (BSO) administration leads to a significant and widespread reduction of glutathione (GSH) concentrations in various cells and tissues. oup.comjst.go.jp As a specific inhibitor of γ-glutamylcysteine synthetase, BSO blocks the de novo synthesis of GSH, causing a time- and dose-dependent depletion. mdpi.comnajah.edu
In vitro studies have demonstrated substantial GSH depletion across different cell lines. For instance, treatment of a human B lymphoma cell line with BSO resulted in a 95% decrease in total GSH. nih.gov Similarly, ZAZ and M14 melanoma cell lines experienced a 95% reduction in GSH levels after 48 hours of BSO treatment. medchemexpress.com In heart-derived H9c2 cells, BSO treatment led to a progressive decrease in cellular GSH, reaching approximately 43% of control levels after 12 hours. biomolther.org
In vivo studies in animal models confirm these findings across various organs. In mice, BSO administered in drinking water lowered GSH concentrations in the lungs, liver, kidneys, and blood to 59.0%, 44.3%, 69.5%, and 70.0% of control levels, respectively, over 28 days. oup.com Another study in mice showed that BSO treatment reduced GSH concentration in fetuses by as much as 70%. oup.com In rabbits, BSO treatment significantly reduced GSH levels in the heart, brain, and liver. researchgate.net Rat studies also show marked GSH depletion in the liver and kidney, with the kidney showing a more rapid and sustained depletion. nih.gov
The extent of GSH depletion can be profound. For example, in the parasitic nematode Brugia malayi, BSO treatment lowered the GSH content by 70% at a concentration of 20 µM. najah.edu This extensive depletion underscores BSO's potency as a tool for studying the roles of GSH in cellular physiology and pathology.
| Organism/Cell Line | Tissue/Cell Type | BSO Treatment Details | Resulting GSH Depletion | Reference |
|---|---|---|---|---|
| Human | B lymphoma cell line | Not specified | 95% decrease in total GSH | nih.gov |
| Human | ZAZ and M14 melanoma cells | 50 μM for 48 hr | 95% decrease | medchemexpress.com |
| Rat | H9c2 cardiomyocytes | 10 mM for 12 hr | ~57% decrease | biomolther.org |
| Mouse | Lung | 30 mM in drinking water for up to 28 days | 41% decrease (to 59% of control) | oup.com |
| Mouse | Liver | 30 mM in drinking water for up to 28 days | 55.7% decrease (to 44.3% of control) | oup.com |
| Mouse | Fetus | 20 mM in drinking water | 70% decrease | oup.com |
| Rabbit | Heart, Brain, Liver | Subcutaneous injection | Significant reduction | researchgate.net |
| Rat | Kidney | 0.25-4.0 mmol/kg, ip | Rapid and sustained depletion | nih.gov |
| Brugia malayi | Adult parasite | 20 µM | 70% decrease | najah.edu |
The inhibition of γ-glutamylcysteine synthetase by L-buthionine sulfoximine (BSO) not only depletes glutathione (GSH) but also impacts the levels of its precursor amino acids and other related thiols, most notably cysteine. oup.comnih.gov Since the synthesis of γ-glutamylcysteine is blocked, the cellular demand for cysteine for this purpose is reduced, which can lead to complex, tissue-specific alterations in cysteine concentrations.
In some contexts, BSO treatment leads to a decrease in cysteine levels. For example, in mouse fetuses, BSO treatment that depleted GSH also caused a significant drop in cysteine levels, with a 55% reduction observed at a 20 mM BSO dose. oup.com This suggests that under conditions of high demand or specific transport kinetics, the block in GSH synthesis can lead to a concurrent depletion of the cysteine pool. Similarly, in the kidneys of rats treated with BSO, renal cysteine levels were significantly depleted, with a time course that closely mirrored the depletion of renal GSH. nih.gov
Conversely, other studies have reported different effects. In the livers of rats treated with BSO, hepatic cysteine levels nearly doubled 20 minutes after treatment, before returning to levels not significantly different from controls at later time points. nih.gov This initial increase may reflect the reduced consumption of cysteine for GSH synthesis. Another study in mice on a high-fat diet found that BSO treatment decreased plasma total cysteine, reduced cysteine, and cystine by 23–45%, while liver concentrations of total and reduced cysteine were maintained. plos.org This was accompanied by an accumulation of glutamate (B1630785) in both plasma and liver and increased urinary excretion of cysteine and its precursors, suggesting complex shifts in amino acid metabolism and transport. plos.org
These varied findings highlight that the effect of BSO on cysteine and other thiols is not a simple accumulation due to blocked synthesis but rather a complex interplay of tissue-specific metabolism, transport, and systemic homeostasis.
| Organism | Tissue/Fluid | BSO Treatment Details | Effect on Cysteine Levels | Reference |
|---|---|---|---|---|
| Mouse | Fetus | 20 mM BSO | 55% decrease | oup.com |
| Rat | Kidney | 1.0 mmol/kg, ip | Significant depletion paralleling GSH depletion | nih.gov |
| Rat | Liver | 1.0 mmol/kg, ip | Nearly doubled 20 min post-treatment, then normalized | nih.gov |
| Mouse | Plasma | 30 mmol/L in drinking water for 8 weeks | 23-45% decrease in total, reduced, and cystine forms | plos.org |
| Mouse | Liver | 30 mmol/L in drinking water for 8 weeks | Maintained (no significant change) | plos.org |
Induction of Oxidative Stress by L-Buthionine Sulfoximine-Mediated Glutathione Depletion
A primary consequence of glutathione (GSH) depletion by L-buthionine sulfoximine (BSO) is the induction of oxidative stress. medchemexpress.comoup.com GSH is a major intracellular antioxidant, crucial for neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance. oup.com By compromising this key defense mechanism, BSO treatment leads to an accumulation of ROS and significant shifts in the cellular redox state.
The depletion of glutathione (GSH) by L-buthionine sulfoximine (BSO) directly leads to an increase in the intracellular levels of reactive oxygen species (ROS). nih.govbiomolther.org GSH is essential for detoxifying ROS, both directly and as a cofactor for enzymes like glutathione peroxidase. mdpi.com When GSH levels are diminished, the cell's capacity to buffer against oxidative insults is severely hampered, resulting in the accumulation of ROS.
In a human B lymphoma cell line, a decline in cellular GSH following BSO treatment was followed by a marked increase in ROS production. nih.gov Similarly, in heart-derived H9c2 cells, BSO-induced GSH depletion significantly increased ROS generation. biomolther.orgnih.gov This increase in ROS is not a universal or immediate consequence in all cell types or conditions. For instance, in PC12 cells, treatment with BSO reduced cellular GSH but did not lead to the generation of ROS within 72 hours, even though mitochondrial GSH was significantly depleted. nih.gov This suggests that the threshold for ROS accumulation can vary and may depend on the specific metabolic context and the presence of other antioxidant systems.
However, in many cell types, particularly when challenged, the link is clear. In murine embryonic fibroblasts, BSO treatment led to higher levels of ROS accumulation, especially in cells deficient in the transcription factor Nrf2, which regulates antioxidant gene expression. nih.gov This overproduction of ROS is a critical mediator of the downstream effects of BSO, including the induction of apoptosis and DNA damage. plos.org
The optical redox ratio, which is a measure of the relative concentrations of NADH and FAD, is a tool used to assess cellular metabolic activity. uark.edu A study using NIH 3T3 fibroblasts found that BSO treatment significantly increased the optical redox ratio compared to untreated cells. uark.edu This change suggests an alteration in metabolic activity, potentially due to a decrease in the activity of the citric acid cycle or changes in mitochondrial organization. uark.edu
The relationship between the GSH/GSSG (oxidized glutathione) pool and the NAD(P)H/NAD(P)+ pool is complex and interdependent. The regeneration of GSH from GSSG by glutathione reductase is dependent on NADPH. nih.gov Therefore, severe GSH depletion and the resulting oxidative stress can impact the NADPH/NADP+ ratio. Following glucose deprivation, the import of L-cystine and its reduction to cysteine can deplete NADPH, leading to redox imbalance. biorxiv.org In cultured neurons, depleting either NAD(P)H or GSH led to neurodegeneration, indicating the critical roles of both redox buffers. nih.gov However, the study also suggested that NADH redox control is upstream of GSH levels. nih.gov
In some cases, BSO-induced GSH depletion did not lead to a demonstrable change in the GSH/GSSG ratio, suggesting that the cell attempts to maintain this specific ratio even as the total glutathione pool shrinks. portlandpress.com However, in other models, such as in the invertebrate Helix aspersa, GSH depletion by BSO followed by anoxia led to a significant increase in the GSSG/tGSH ratio, indicating a shift to a more oxidized state. mdpi.com These findings illustrate that BSO-induced GSH depletion is a potent method for perturbing the cellular redox state, with the specific consequences depending on the cell type and metabolic conditions.
Downstream Biochemical Pathway Perturbations
The depletion of glutathione (GSH) and the subsequent induction of oxidative stress by L-buthionine sulfoximine (BSO) trigger a wide array of downstream biochemical changes. These perturbations affect numerous cellular processes, from signaling pathways to metabolic networks.
One of the significant consequences is the activation of cell death pathways. In a human B lymphoma cell line, BSO-induced GSH depletion and reactive oxygen species (ROS) production led to the release of cytochrome c from the mitochondria and the activation of caspases, key events in apoptosis. nih.gov Similarly, in cardiomyocytes, BSO-induced GSH depletion caused apoptosis through the activation of protein kinase C-delta (PKC-δ) and subsequent ROS generation. biomolther.orgnih.gov
BSO treatment can also lead to alterations in gene and protein expression. In melanoma cells, BSO treatment not only depleted GSH but also significantly reduced the protein and mRNA levels of glutathione S-transferase-π (GST-π), an enzyme involved in detoxification. medchemexpress.com In murine embryonic fibroblasts, BSO treatment activated the Nrf2 pathway, which up-regulates antioxidant enzymes as a cellular adaptive mechanism. nih.gov Furthermore, systemic BSO administration in mice has been shown to increase plasma nerve growth factor (NGF) and upregulate the expression of genes involved in antioxidant responses and amino acid transport in the striatum, such as gclm, lat1, and xct. frontiersin.org
Metabolic pathways are also significantly affected. In HTLV-1 transformed cells, which have downregulated GSH, there are notable changes in lipid metabolism, with a shift in glycerophosphocholine species and alterations in choline (B1196258) and phosphocholine (B91661) levels. plos.org There is also evidence of perturbations in the metabolism of catecholamines, such as dopamine (B1211576). plos.org In mice, BSO treatment has been shown to alter fatty acid profiles, decreasing the plasma concentrations of oleic and palmitoleic acids. plos.org These findings demonstrate that the impact of BSO extends far beyond glutathione homeostasis, affecting a broad spectrum of biochemical pathways critical for cell function and survival.
Influence on Cellular Metabolic Pathways (e.g., Citric Acid Cycle, Electron Transport Chain Activity)
L-Buthionine sulfoximine (BSO) significantly influences core cellular metabolic pathways by inducing oxidative stress through the depletion of glutathione (GSH). This disruption has notable effects on both the Citric Acid Cycle (TCA cycle) and the activity of the electron transport chain (ETC). Studies using techniques like two-photon excited fluorescence microscopy have shown that BSO treatment increases the optical redox ratio (FAD / (NADH + FAD)), suggesting a decrease in the activity of the citric acid cycle. uark.edu This shift in the redox state is indicative of altered metabolic processes within the cell. uark.edu
The primary function of the TCA cycle is to generate NADH for oxidative phosphorylation. elifesciences.org Inhibition of the TCA cycle, when combined with BSO treatment, leads to significant increases in intracellular glutamate and cystine levels. elifesciences.org Furthermore, BSO-induced GSH depletion has been shown to affect the integrity and function of the ETC. In PC12 cells, while BSO treatment alone did not significantly decrease the activity of mitochondrial complex II/III and complex IV for up to 48 hours, it underscores the critical role of mitochondrial GSH in maintaining ETC function. nih.gov In contrast, direct and rapid GSH depletion by other agents leads to a complete loss of complex II/III activity and a significant reduction in complex IV activity, highlighting the protective role of GSH for these complexes. nih.gov The metabolic response to BSO can also involve the upregulation of pathways like the pentose (B10789219) phosphate (B84403) pathway, which is dependent on GSH levels. frontiersin.org
| Metabolic Pathway/Component | Observed Effect of BSO Treatment | Key Findings | References |
|---|---|---|---|
| Citric Acid (TCA) Cycle | Reduced Activity | Increased optical redox ratio suggests a reduction in TCA cycle activity. BSO combined with TCA inhibition alters amino acid levels like glutamate. | uark.eduelifesciences.org |
| Electron Transport Chain (ETC) | Activity maintained initially, but vulnerable | Mitochondrial complex II/III and IV activities were not significantly decreased up to 48 hours of BSO treatment in PC12 cells, but mitochondrial GSH is critical for their function. | nih.gov |
| Redox Ratio (FAD/NADH) | Increased | An increased ratio reflects a more oxidized cellular state, linked to reduced metabolic activity. | uark.edu |
| Pentose Phosphate Pathway | Activity influenced by GSH levels | GSH levels, modulated by BSO, regulate the activity of the pentose phosphate pathway. | frontiersin.org |
Activation of Antioxidant Defense Mechanisms (e.g., Nrf2 Pathway, Antioxidant Enzyme Expression)
The depletion of intracellular GSH by L-buthionine sulfoximine triggers a compensatory activation of cellular antioxidant defense mechanisms, primarily orchestrated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govfrontiersin.org When cells are exposed to BSO, the resulting oxidative stress leads to the activation and nuclear translocation of Nrf2. nih.govahajournals.org Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various target genes, leading to the increased expression of phase II antioxidant and detoxifying enzymes. nih.govahajournals.orgresearchgate.net
This adaptive response allows some cells to survive even with significantly depleted GSH levels. nih.gov For instance, murine embryonic fibroblasts treated with BSO showed effective activation of the Nrf2 pathway, which led to the up-regulation of antioxidant enzymes. nih.gov Similarly, in rats, BSO treatment caused a modest nuclear translocation of Nrf2 and a moderate activation of phase II antioxidant enzymes like NQO1, GST, and HO-1. ahajournals.org In the central nervous system, systemic BSO administration has been shown to increase the transcription of nrf2 and other genes involved in antioxidant responses, such as gclm, xct, lat1, and eaac1, through an NGF/TrkA/Akt-dependent mechanism. frontiersin.orgnih.gov This highlights Nrf2 as a primary factor in the cellular survival system under conditions of GSH depletion. nih.gov
| Pathway/Gene/Enzyme | Effect of BSO Treatment | Cell/System Studied | Key Findings | References |
|---|---|---|---|---|
| Nrf2 Pathway | Activated | Murine Embryonic Fibroblasts, Rat Kidney, Mouse Striatum | BSO induces Nrf2 activation and nuclear translocation, leading to the expression of downstream antioxidant genes. | nih.govfrontiersin.orgahajournals.orgnih.gov |
| NQO-1 (NAD(P)H quinone dehydrogenase 1) | Increased Expression | Rat Kidney | mRNA and protein expression of this phase II antioxidant enzyme were significantly increased after BSO treatment. | researchgate.net |
| GST (Glutathione S-transferase) | Moderately Activated | Rat Kidney | Activity of this phase II enzyme was moderately increased in response to BSO. | ahajournals.org |
| HO-1 (Heme oxygenase-1) | Moderately Activated | Rat Kidney | Activity of this phase II enzyme was moderately increased in response to BSO. | ahajournals.org |
| xct (Cystine/glutamate transporter) | Upregulated Transcription | Mouse Striatum | mRNA levels were increased following BSO treatment as part of an Nrf2-mediated neuroprotective response. | frontiersin.orgnih.gov |
| gclm (Glutamate-cysteine ligase modifier subunit) | Upregulated Transcription | Mouse Striatum | mRNA levels were increased via the NGF/TrkA/Akt/Nrf2 pathway. | frontiersin.orgnih.gov |
DNA Damage and Genomic Instability Induction (e.g., DNA Deletions)
The oxidative stress induced by L-buthionine sulfoximine-mediated GSH depletion can lead to significant DNA damage and promote genomic instability. oup.comnih.gov Reactive oxygen species (ROS), which accumulate when the antioxidant capacity of the cell is compromised by GSH depletion, can cause oxidative damage to DNA, leading to lesions such as single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage. nih.govplos.org
Research has demonstrated a direct link between BSO treatment and specific types of genomic rearrangements. In a study using mice, exposure to BSO resulted in a significantly increased frequency of large (70 kb) DNA deletions in fetuses. oup.com This effect was dose-dependent, with higher concentrations of BSO leading to greater GSH depletion and a higher frequency of DNA deletions. oup.com The proposed mechanism involves the generation of oxidative stress that overwhelms the DNA repair machinery. oup.com In cancer cell lines, GSH depletion by BSO has been shown to potentiate the effects of radiation, increasing sparse DNA breaks and the complexity of clustered oxidative damage. nih.gov Furthermore, in neuroblastoma cells, BSO-induced GSH depletion, coupled with PKCδ overexpression, leads to ROS overproduction that is directly responsible for DNA oxidative damage and apoptosis. plos.org This body of evidence indicates that by disrupting redox homeostasis, BSO can be a potent inducer of DNA damage and genomic instability.
| Type of DNA Damage/Instability | Model System | Key Findings | References |
|---|---|---|---|
| DNA Deletions | Mice | BSO treatment significantly increased the frequency of 70 kb DNA deletions in a dose-dependent manner. | oup.com |
| Oxidative DNA Damage | Neuroblastoma Cell Lines | BSO-induced GSH depletion leads to ROS overproduction, causing DNA oxidative damage. | plos.org |
| Sparse DNA Breaks | Human Squamous Carcinoma Cells (SQ20B) | Transient GSH depletion by BSO potentiated the effects of X-ray irradiation, initially increasing sparse DNA breaks. | nih.gov |
| Clustered Oxidative Damage | Human Squamous Carcinoma Cells (SQ20B) | Combined with carbon ion irradiation, BSO-mediated GSH depletion enhanced the complexity of clustered oxidative damage. | nih.gov |
| Genomic Instability | General (Cancer Cells) | GSH depletion by BSO creates redox vulnerabilities that can lead to genomic instability. | nih.gov |
Cellular Responses to L Buthionine Sulfoximine Induced Glutathione Depletion
Mechanisms of L-Buthionine Sulfoximine-Induced Programmed Cell Death
The depletion of glutathione (B108866) by L-buthionine sulfoximine (B86345) disrupts the cellular redox balance, sensitizing cells to programmed cell death. This can occur through distinct pathways, primarily apoptosis and ferroptosis, depending on the cellular context and the specific downstream molecular events that are initiated.
The induction of apoptosis by BSO is fundamentally linked to the overproduction of reactive oxygen species (ROS) that occurs when GSH levels are insufficient to neutralize them. stemcell.comnih.govbiomolther.org In various cell types, this elevated oxidative stress initiates signaling cascades that converge on the machinery of apoptosis.
In MYCN-amplified neuroblastoma cells, GSH depletion by BSO leads to ROS overproduction and subsequently triggers apoptosis. nih.gov This process is dependent on the activation of Protein Kinase C-delta (PKC-δ). nih.govresearchgate.net Interestingly, this apoptotic pathway appears to be independent of the common regulators p53, Bcl-2, and Bax. nih.gov The prevention of ROS accumulation with antioxidants or the inhibition of PKC-δ with agents like rottlerin (B1679580) effectively blocks this BSO-induced cell death. nih.govresearchgate.net
Similarly, in heart-derived H9c2 cardiomyocytes, BSO-induced GSH depletion causes a significant increase in ROS, leading to both apoptotic and necrotic cell death. biomolther.orgbiomolther.org The apoptotic response in these cells is marked by the activation of caspase-3 and is also mediated through the activation of PKC-δ. biomolther.orgbiomolther.org The essential role of ROS in this process is demonstrated by the fact that replenishing glutathione levels with glutathione monoethyl ester (GME) inhibits both ROS production and subsequent cell death. biomolther.orgbiomolther.org BSO has also been shown to predispose certain human breast cancer cells to apoptosis. stemcell.com
Key Mediators in BSO-Induced Apoptosis
| Cell Type | Key Initiator | Primary Signaling Mediator | Key Executioner | Reference |
|---|---|---|---|---|
| MYCN-Amplified Neuroblastoma | ROS Overproduction | PKC-δ Activation | Caspase Activation | researchgate.net, nih.gov |
| H9c2 Cardiomyocytes | ROS Generation | PKC-δ Activation | Caspase-3 Activation | biomolther.org, biomolther.org |
| Estrogen-Independent Breast Cancer | GSH Depletion | Not Specified | Apoptosis Sensitization | stemcell.com |
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid hydroperoxides. mdpi.commdpi.com The System Xc-/GSH/Glutathione Peroxidase 4 (GPX4) axis is a central regulator of this process, and BSO directly targets this pathway. mdpi.com
BSO induces ferroptosis by inhibiting the synthesis of GSH. nih.govfrontiersin.org GSH is an essential cofactor for the enzyme GPX4, which functions to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage. nih.govfrontiersin.org When BSO depletes cellular GSH, the activity of GPX4 is indirectly but effectively inhibited. mdpi.comnih.gov This inactivation of GPX4 leads to an unchecked accumulation of lipid reactive oxygen species (L-ROS), resulting in extensive lipid peroxidation, cell membrane damage, and ultimately, ferroptotic cell death. nih.govmdpi.comnih.gov This mechanism can be triggered by disrupting mitochondrial function through GSH depletion, which elevates ROS and enhances oxidative damage to lipids. mdpi.com The process is iron-dependent, as iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, which propagates lipid peroxidation. mdpi.com
Mechanism of BSO-Induced Ferroptosis
| Step | Description | Key Molecules | Reference |
|---|---|---|---|
| 1. Inhibition of GSH Synthesis | BSO irreversibly inhibits γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. | L-Buthionine sulfoximine, GCS | mdpi.com, nih.gov |
| 2. GSH Depletion | Intracellular levels of glutathione (GSH) are significantly reduced. | Glutathione (GSH) | mdpi.com, nih.gov |
| 3. GPX4 Inactivation | The lack of its essential cofactor, GSH, leads to the functional inactivation of the antioxidant enzyme GPX4. | Glutathione Peroxidase 4 (GPX4) | nih.gov, frontiersin.org |
| 4. Lipid Peroxidation | Failure to neutralize lipid hydroperoxides results in their accumulation and a chain reaction of lipid damage, driven by iron-catalyzed Fenton reactions. | Lipid ROS, Polyunsaturated Fatty Acids (PUFAs), Iron (Fe2+) | nih.gov, mdpi.com |
| 5. Cell Death | Widespread membrane damage leads to loss of integrity and ferroptotic cell death. | - | mdpi.com |
Impact on Cellular Viability and Growth Dynamics
The effect of L-buthionine sulfoximine on cell proliferation is complex and does not always correlate directly with the extent of GSH depletion or immediate cytotoxicity. nih.gov In studies on A549 human lung carcinoma cells, BSO demonstrated a dose-dependent inhibition of cell growth. nih.gov However, a direct link between the percentage of GSH depletion and growth arrest was not observed. For instance, while both 5 mM and 10 mM concentrations of BSO depleted GSH to undetectable levels, growth only ceased completely at the 10 mM concentration, suggesting a threshold effect. nih.gov At the higher concentration, BSO inhibited both DNA and protein synthesis, arresting cell growth throughout the cell cycle. nih.gov Notably, this growth inhibition was not accompanied by signs of cytotoxicity, as determined by colony-forming efficiency assays. nih.gov
In other cancer cell lines, such as SNU-1 and OVCAR-3, BSO treatment also partially inhibited cell growth, with the effect being more pronounced at higher concentrations and with longer exposure times. kjim.org This suggests that while GSH is essential for proliferation, cells can tolerate significant depletion for a period before growth is fully arrested.
Effect of BSO on Cell Viability and Growth
| Cell Line | Observation | Key Finding | Reference |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | Dose-dependent growth inhibition. Growth cessation at 10 mM BSO, but continued growth at 5 mM, despite similar GSH depletion. | Growth inhibition does not directly correlate with the level of GSH depletion and can occur without cytotoxicity. | nih.gov |
| SNU-1 (Stomach Cancer) | Partial growth inhibition observed after BSO treatment. | BSO can reduce the proliferative capacity of cancer cells. | kjim.org |
| OVCAR-3 (Ovarian Cancer) | Partial growth inhibition, more significant at higher BSO concentrations. | The impact on growth is dependent on the concentration of BSO. | kjim.org |
| HBL, MIA-PACA-2 (Melanoma, Pancreatic) | BSO alone slightly reduced cell survival. | In some cell lines, BSO has a minor direct effect on viability but primarily acts as a sensitizer. | mdpi.com |
Modulation of Cellular Defense and Adaptive Responses
Cells are not passive in the face of GSH depletion and can mount adaptive responses to counteract the oxidative stress induced by BSO. A primary mechanism of this adaptation involves the activation of the NF-E2-related factor 2 (Nrf2) pathway. nih.gov In murine embryonic fibroblasts, BSO treatment was shown to activate Nrf2, leading to the upregulation of antioxidant enzymes. nih.gov This adaptive response allowed the cells to survive despite significant GSH depletion. nih.gov In contrast, cells lacking Nrf2 (nrf2-deficient) were unable to induce these protective genes, resulting in higher ROS levels, caspase-3 activation, and cell death. nih.gov
In some human tumor cell lines, an alternative adaptive response involves the upregulation of the anti-apoptotic protein Bcl-2 following GSH depletion. researchgate.net This increase in Bcl-2 appears to be part of a survival mechanism that aborts the apoptotic process even after the release of cytochrome c from the mitochondria. researchgate.net
Furthermore, in the central nervous system, systemic BSO administration can trigger a neuroprotective response. frontiersin.org This involves an increase in plasma nerve growth factor (NGF), which in turn activates the NGF/TrkA/Akt/Nrf2 pathway in the striatum. frontiersin.org This activation leads to increased transcription of genes involved in antioxidant responses and amino acid transport, ultimately bolstering the brain's defense against oxidative stress. frontiersin.org This highlights that the response to BSO can be systemic and involve complex intercellular signaling. frontiersin.org
Cellular Adaptive Responses to BSO
| Adaptive Pathway | Key Molecules | Cellular Outcome | Cell/System Type | Reference |
|---|---|---|---|---|
| Nrf2-Antioxidant Response | Nrf2, Extracellular signal-regulated kinase (ERK) | Upregulation of antioxidant enzymes, cell survival. | Murine Embryonic Fibroblasts | nih.gov |
| Anti-Apoptotic Upregulation | Bcl-2, NF-κB | Abortion of the apoptotic process, cell survival. | U937, HepG2 (Human Tumor Lines) | researchgate.net |
| Systemic Neuroprotection | NGF, TrkA, Akt, Nrf2 | Increased antioxidant gene expression in the CNS. | Mouse Striatum (in vivo) | frontiersin.org |
Experimental Models for Investigating L Buthionine Sulfoximine Effects
In Vitro Cellular Models
Application in Fibroblast Cultures (e.g., NIH 3T3 fibroblasts)
In studies utilizing NIH 3T3 murine embryo fibroblasts, L-buthionine sulfoximine (B86345) has been instrumental in elucidating the role of glutathione (B108866) in cellular metabolism and fibrogenesis. Treatment with BSO effectively hinders GSH production, leading to induced oxidative stress. uark.eduuark.edu This state of GSH depletion has been shown to impact the metabolic activity of fibroblasts, with observable changes in the concentrations of autofluorescent molecules like NADH and FAD, which are key indicators of metabolic pathways. uark.eduuark.edu Specifically, BSO treatment was found to increase the optical redox ratio in NIH 3T3 cells, suggesting alterations in metabolic activity that could be linked to a decrease in citric acid cycle activity or changes in mitochondrial structure. uark.eduuark.edu
Furthermore, research has demonstrated a connection between GSH levels and collagen production stimulated by transforming growth factor-beta (TGF-β). In NIH 3T3 cells, TGF-β was observed to decrease intracellular GSH content, which was followed by an increase in collagen I mRNA and protein production. nih.govphysiology.orgphysiology.org The use of BSO to intentionally lower intracellular GSH levels enhanced the TGF-β-stimulated collagen production. nih.govphysiology.orgphysiology.org This finding suggests that GSH depletion is a mediating factor in the fibrogenic effects of TGF-β. nih.govphysiology.org Conversely, preventing GSH depletion abrogated the collagen-stimulating effects of TGF-β. nih.govphysiology.orgphysiology.org These studies in fibroblast cultures highlight the critical role of GSH in maintaining cellular redox balance and regulating key physiological processes like collagen synthesis.
| Experimental Model | Key BSO-Induced Effects | Research Findings |
| NIH 3T3 fibroblasts | Glutathione (GSH) depletion, induced oxidative stress. | Increased optical redox ratio, suggesting altered metabolic activity. uark.edu |
| NIH 3T3 fibroblasts | Enhanced TGF-β-stimulated collagen production. | GSH depletion mediates the fibrogenic effects of TGF-β. nih.govphysiology.orgphysiology.org |
Studies in Cardiomyocyte Models (e.g., H9c2 cells)
Investigations using the H9c2 rat cardiomyocyte cell line have revealed significant effects of L-buthionine sulfoximine-induced glutathione depletion on cellular signaling and survival. Treatment of H9c2 cells with BSO leads to a severe depletion of intracellular GSH and a corresponding increase in reactive oxygen species (ROS). ahajournals.orgahajournals.org This induced oxidative stress has been shown to cause ligand-independent activation of the mineralocorticoid receptor (MR), a key player in cardiovascular disease. ahajournals.orgahajournals.org BSO treatment enhanced both basal and corticosterone-induced MR-dependent transcriptional activity, an effect that was inhibited by the antioxidant N-acetylcysteine. ahajournals.orgahajournals.org
Further studies in H9c2 cells have demonstrated that BSO-induced GSH depletion can trigger apoptosis. This process is mediated through the activation of protein kinase C-delta (PKC-δ). koreascience.krnih.gov The depletion of cellular GSH leads to the translocation of PKC-δ from the cytosol to the membrane, an event that subsequently leads to increased ROS generation and caspase-3 activation, ultimately resulting in apoptotic cell death. koreascience.krnih.gov The use of flavonoids, such as (-)-epicatechin, avicularin, and quercitrin, has been shown to inhibit BSO-induced cardiomyocyte death in H9c2 cells. mdpi.com
| Experimental Model | Key BSO-Induced Effects | Research Findings |
| H9c2 cardiomyocytes | GSH depletion, increased ROS, ligand-independent mineralocorticoid receptor (MR) activation. | Oxidative stress modulates MR-dependent transcriptional activity via Rac1. ahajournals.orgahajournals.org |
| H9c2 cardiomyocytes | GSH depletion, PKC-δ activation, increased ROS, apoptosis. | BSO-induced GSH depletion causes cardiomyocyte apoptosis through PKC-δ activation and subsequent ROS generation. koreascience.krnih.gov |
Investigations in Neuroblastoma Cell Lines
L-buthionine sulfoximine has been extensively studied in various neuroblastoma (NB) cell lines to understand and overcome therapeutic resistance. The sensitivity of NB cells to chemotherapy is often hindered by high levels of intracellular antioxidants like glutathione. plos.org Depleting GSH with BSO has been shown to be cytotoxic to human neuroblastoma cell lines, inducing apoptosis. plos.orgnih.gov
Research has highlighted the role of protein kinase C-delta (PKCδ) in sensitizing NB cells to BSO-induced apoptosis. Overexpression of PKCδ in BSO-resistant NB cells, when combined with GSH depletion, leads to an overproduction of reactive oxygen species (ROS) and subsequent DNA oxidative damage and apoptosis. plos.orgnih.gov This suggests that PKCδ plays a pro-oxidant role that can be exploited to enhance the cytotoxic effects of GSH depletion. plos.orgnih.gov Furthermore, BSO-mediated GSH depletion has been shown to enhance the cytotoxicity of other chemotherapeutic agents like melphalan (B128) and etoposide (B1684455) in NB cell lines, including those established from patients who have relapsed after myeloablative therapy. plos.orgnih.govnih.gov Interestingly, the cytotoxic effects of BSO can be antagonized by hypoxic conditions, which are common in solid tumors; however, this resistance can be reversed by the bioreductive agent tirapazamine (B611382). aacrjournals.org
| Cell Line | Key BSO-Related Findings | Significance |
| Various NB cell lines | BSO depletes GSH and induces apoptosis. | Demonstrates a potential therapeutic strategy for neuroblastoma. plos.orgnih.gov |
| BSO-resistant NB cells | Overexpression of PKCδ sensitizes cells to BSO-induced apoptosis via ROS overproduction. | Highlights the role of PKCδ in mediating oxidative stress-induced cell death. plos.orgnih.gov |
| Various NB cell lines | BSO enhances the cytotoxicity of melphalan and etoposide. | Provides a rationale for combination chemotherapy in neuroblastoma. plos.orgnih.govnih.gov |
| SMS-SAN, SK-N-BE(2), CHLA-15, CHLA-20 | Hypoxia antagonizes BSO cytotoxicity, which is reversed by tirapazamine. | Suggests a strategy to overcome hypoxia-induced drug resistance. aacrjournals.org |
Utilization in Hepatocellular Models (e.g., HepG2 cells)
In the context of hepatocellular carcinoma, the human liver cancer cell line HepG2 has been a key model for studying the effects of L-buthionine sulfoximine. BSO treatment effectively depletes total glutathione in HepG2 cells, leading to a significant increase in reactive oxygen species (ROS). mdpi.com Interestingly, this depletion of glutathione in HepG2 cells resulted in an increase in the mRNA levels of neutral sphingomyelinase 1 (nSMase1) and nSMase3, but a dramatic reduction in their enzymatic activity. mdpi.com This was accompanied by a decrease in intracellular ceramide levels and, counterintuitively, an increase in cell proliferation. mdpi.com These findings suggest that in HepG2 cells, total glutathione depletion may not support apoptosis and could potentially exacerbate liver cancer. mdpi.com
Other studies using HepG2 cells have explored the combination of BSO with other agents. For instance, the combination of paracetamol and BSO showed an enhanced anti-proliferative effect on HepG2 cells. scirp.org The IC50 of paracetamol was reduced when co-administered with BSO. scirp.org Similarly, pretreatment with BSO was found to sensitize HepG2 cells to the cytotoxic effects of azathioprine, leading to a time-dependent inhibition of metabolic activity. nih.govsemanticscholar.org This sensitization is linked to the BSO-induced decrease in basal GSH levels. semanticscholar.org
| Experimental Model | Treatment | Key Findings |
| HepG2 cells | BSO | Depletion of total glutathione, increased ROS, increased nSMase1/3 mRNA but decreased activity, decreased ceramide, increased cell proliferation. mdpi.com |
| HepG2 cells | Paracetamol + BSO | Enhanced anti-proliferative effect of paracetamol. scirp.org |
| HepG2 cells | Azathioprine + BSO | Sensitized cells to azathioprine-induced inhibition of metabolic activity. nih.govsemanticscholar.org |
Research in Adipocyte Models (e.g., 3T3-L1 adipocytes)
Studies utilizing the 3T3-L1 preadipocyte cell line have produced seemingly contradictory findings regarding the effect of L-buthionine sulfoximine on adipogenesis. One line of research indicates that inhibition of glutathione synthesis with BSO stimulates adipogenesis. nih.govdntb.gov.ua In this context, BSO treatment was shown to enhance the expression of key adipogenic transcription factors like PPARγ and C/EBPβ during mitotic clonal expansion, leading to increased triglyceride accumulation in differentiated adipocytes. nih.gov This suggests that a decrease in the GSH/GSSG ratio, creating a more oxidizing environment, promotes the differentiation of preadipocytes. nih.govdntb.gov.ua
Conversely, other studies have reported that BSO-induced glutathione depletion significantly inhibits the differentiation of 3T3-L1 preadipocytes. plos.org In these experiments, BSO treatment increased intracellular ROS levels and reduced the expression of the adipocyte marker aP-2. plos.org This inhibition of adipogenesis by BSO was attributed to a blockage of mitotic clonal expansion and cell cycle progression. plos.org Furthermore, BSO has been used to induce oxidative stress in mature 3T3-L1 adipocytes to study insulin (B600854) resistance. BSO treatment in these cells was shown to impair insulin-stimulated glucose uptake. diabetes-mellitus.org These divergent results may be attributable to differences in experimental protocols and the specific phase of adipogenesis being investigated.
| Experimental Model | Key BSO-Induced Effects | Reported Outcome on Adipogenesis |
| 3T3-L1 cells | Inhibition of GSH synthesis, enhanced C/EBPβ and PPARγ expression. | Stimulated adipogenesis and triglyceride accumulation. nih.govdntb.gov.ua |
| 3T3-L1 cells | Glutathione depletion, increased ROS, reduced aP-2 expression. | Inhibited adipocyte differentiation by blocking mitotic clonal expansion. plos.org |
| 3T3-L1 adipocytes | GSH depletion, increased oxidative stress. | Impaired insulin-induced glucose uptake. diabetes-mellitus.org |
Application in Cancer Cell Lines for Sensitivity Studies
L-buthionine sulfoximine is widely used in various cancer cell lines to investigate its potential to enhance the efficacy of chemotherapeutic agents by depleting intracellular glutathione, a key factor in drug resistance. selleckchem.commedchemexpress.com For instance, in human ovarian carcinoma cell lines such as the relatively resistant SKOV-3 and HX/62, BSO pretreatment was found to potentiate the cytotoxicity of PtIV drugs more than PtII drugs. nih.gov This differential effect was linked to a BSO-induced reduction in the formation of inactive platinum-GSH conjugates. nih.gov
In gastric adenocarcinoma cells (SGC7901) and their cisplatin-resistant counterparts (SGC7901/DDP), BSO increased the sensitivity to chemotherapeutics like fluorouracil and mitomycin, particularly in the resistant cells. spandidos-publications.com This suggests that altering the intracellular redox status through GSH depletion can be a strategy to overcome multidrug resistance. spandidos-publications.com Similarly, in antihormone-resistant MCF-7:2A human breast cancer cells, which have elevated GSH levels, BSO sensitized the cells to estradiol-induced apoptosis. nih.gov In melanoma cell lines, BSO treatment not only depleted GSH but also reduced the activity of GST enzymes, thereby enhancing the activity of alkylating agents. selleckchem.commedchemexpress.com Furthermore, BSO has been shown to synergistically enhance the cytotoxicity of doxorubicin (B1662922) in various tumor cell lines, potentially allowing for lower, less toxic doses of the chemotherapeutic agent. tandfonline.com In human renal carcinoma cell lines, BSO treatment caused moderate radiosensitization in relatively radioresistant cells that had higher basal GSH levels. nih.gov
| Cancer Cell Type | Cell Lines | Combination Agent | Key Finding |
| Ovarian Carcinoma | SKOV-3, HX/62 | Platinum drugs (PtII and PtIV) | BSO differentially potentiated PtIV drug cytotoxicity by reducing GSH conjugation. nih.gov |
| Gastric Adenocarcinoma | SGC7901, SGC7901/DDP | Fluorouracil, Mitomycin | BSO increased chemosensitivity, especially in drug-resistant cells. spandidos-publications.com |
| Breast Cancer | MCF-7:2A | Estradiol | BSO sensitized antihormone-resistant cells to estradiol-induced apoptosis. nih.gov |
| Melanoma | ZAZ, M14 | BCNU (Alkylating agent) | BSO depleted GSH, reduced GST activity, and enhanced BCNU efficacy. selleckchem.commedchemexpress.com |
| Various Tumor Lines | - | Doxorubicin | BSO acted synergistically with doxorubicin, enhancing its cytotoxicity. tandfonline.com |
| Renal Carcinoma | - | Radiation | BSO moderately radiosensitized radioresistant renal tumor cells. nih.gov |
In Vivo Non-Human Animal Models
In vivo non-human animal models, particularly rodent models, are extensively used to study the systemic and organ-specific effects of GSH depletion induced by L-buthionine sulfoximine (BSO). These models allow for the investigation of complex physiological responses to oxidative stress, DNA damage, and developmental processes in a whole-organism context.
Murine Models of Systemic Glutathione Depletion
Murine models are fundamental in studying the systemic effects of glutathione (GSH) depletion following BSO administration. researchgate.netnih.gov These models have demonstrated that BSO can effectively lower GSH levels in various tissues, making the animals more susceptible to chemical-induced toxicities. researchgate.net
To achieve sustained GSH depletion, BSO is often administered to mice in their drinking water over an extended period. jst.go.jpnih.gov One such paradigm involves providing mice with 20 mM of BSO in their drinking water for 14 days. jst.go.jpnih.gov This method has been shown to establish a state of continuously depleted GSH levels in various organs without overt toxicity. jst.go.jpnih.gov Another study utilized 30 mM BSO in the drinking water of mice for up to 28 days, which also effectively lowered GSH concentrations in multiple tissues. nih.gov These continuous depletion models are valuable for long-term studies on the chronic effects of reduced GSH levels. nih.gov
The administration of BSO leads to differential depletion of GSH across various organs. In a study where mice were given 20 mM of BSO in their drinking water, GSH levels were significantly reduced in the liver, kidney, brain, lung, heart, spleen, pancreas, small and large intestines, and skeletal muscle. jst.go.jpnih.gov The extent of depletion varied among organs, with the liver and kidney showing GSH levels at 46.4% and 16.7% of the control, respectively. jst.go.jpnih.gov
Another study using up to 30 mM BSO in drinking water for 28 days reported maximal GSH reduction in the lungs (to 59.0% of control), lung lavage fluid (35.0%), liver (44.3%), kidneys (69.5%), and blood (70.0%). nih.gov The depletion of hepatic GSH has been a particular focus, with studies showing that BSO can exacerbate the decline in liver GSH caused by other agents like ethanol. researchgate.net In some models, BSO treatment has been shown to decrease plasma total and reduced GSH by approximately 70% and liver total GSH by 82%. plos.org
The following table summarizes the observed GSH depletion in various organs in murine models treated with BSO.
| Organ | Route of Administration | Observed Glutathione Depletion | Reference |
| Liver | 20 mM in drinking water | Reduced to 46.4% of control | jst.go.jpnih.gov |
| Kidney | 20 mM in drinking water | Reduced to 16.7% of control | jst.go.jpnih.gov |
| Brain | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
| Lung | 30 mM in drinking water | Reduced to 59.0% of control | nih.gov |
| Heart | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
| Spleen | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
| Pancreas | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
| Intestines | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
| Skeletal Muscle | 20 mM in drinking water | Significantly reduced | jst.go.jpnih.gov |
Rodent Models for Oxidative Stress Induction
BSO-induced GSH depletion is a widely used method to create rodent models of oxidative stress. ahajournals.orgresearchgate.net By inhibiting the primary intracellular antioxidant, BSO treatment leads to an imbalance in the redox state and an increase in reactive oxygen species (ROS). ahajournals.orgnih.gov
In one study, Sprague-Dawley rats given BSO in their drinking water for two weeks exhibited a threefold decrease in tissue GSH content and a significant increase in markers of oxidative stress. ahajournals.orgahajournals.org This model was used to demonstrate that oxidative stress, induced by GSH depletion, can lead to severe hypertension. ahajournals.orgahajournals.org Another study in rats showed that BSO administration led to an increase in intracellular ROS in brain microvessel endothelial cells. nih.gov In mice, BSO treatment has been shown to induce oxidative stress, which can be counteracted by antioxidants. oup.com These models are crucial for investigating the pathological consequences of oxidative stress and for testing the efficacy of antioxidant therapies. ahajournals.orgahajournals.org
Models for Studying DNA Damage and Genomic Rearrangements
The oxidative stress induced by BSO-mediated GSH depletion can lead to DNA damage. oup.comnih.gov Mouse models have been instrumental in demonstrating this link. Research has shown that treating pregnant mice with BSO in their drinking water resulted in a significantly increased frequency of DNA deletions in the fetuses. oup.comnih.gov
Specifically, a 2 mM BSO treatment led to a 30% higher DNA deletion frequency, while a 20 mM BSO treatment caused a 40% increase. nih.gov This increase in DNA deletions correlated with decreased levels of both GSH and cysteine. nih.gov These findings highlight the critical role of GSH in protecting against genomic rearrangements that can contribute to carcinogenesis. oup.comnih.gov However, another study in young and aged rats found that while there was a negative correlation between GSH content and DNA damage during aging, BSO-induced GSH depletion did not cause DNA damage in the heart, liver, lung, or kidney under their specific study conditions. jst.go.jp
The table below details the findings on BSO-induced DNA damage in mouse models.
| BSO Treatment | DNA Deletion Frequency | GSH Levels | Cysteine Levels | Reference |
| 2 mM in drinking water | 30% increase | 45% decrease | 27% decrease | nih.gov |
| 20 mM in drinking water | 40% increase | 70% decrease | 55% decrease | nih.gov |
Investigations in Developmental Biology Models (e.g., embryonic development)
GSH homeostasis is critical during embryonic development, and BSO has been used to investigate the consequences of its disruption. researchgate.net Studies using in vitro cultures of rat embryos have shown that BSO-induced GSH depletion can delay embryo growth and lead to malformations. researchgate.net Targeted disruption of the enzyme responsible for GSH synthesis results in embryo lethality in mice. researchgate.net
In utero exposure to BSO in rats has been shown to produce a significant increase in malformations. oup.com Specifically, depletion of GSH with BSO between gestational days 10 and 11 in rats delayed embryonic growth and increased embryonic deaths and malformations. researchgate.net The embryotoxicity of BSO is associated with prolonged activation of the AP-1 transcription factor. researchgate.net These developmental biology models underscore the essential role of GSH in protecting the developing embryo from oxidative stress and ensuring normal morphogenesis. researchgate.nettaylorandfrancis.com
Applications in Disease Pathogenesis Research
L-Buthionine sulfoximine (BSO) serves as a critical experimental tool for investigating the role of glutathione (GSH) and oxidative stress in the pathogenesis of various diseases. By specifically and irreversibly inhibiting γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis, BSO effectively depletes cellular GSH levels. researchgate.netresearchgate.netoup.commdpi.com This induced GSH deficiency provides a valuable model for studying conditions where oxidative stress is believed to be a contributing factor. researchgate.netabbexa.com
Lens Opacification Models
The depletion of glutathione is closely linked to the loss of optical clarity in the lens. core.ac.uk BSO is used to create experimental models of cataracts by inducing GSH depletion, which leads to opacification of the lens tissue. core.ac.ukmdpi.com In animal models, such as newborn rats or mice, administration of BSO lowers GSH levels, leading to uninhibited oxidation of proteins and lipids within the lens. mdpi.comresearchgate.net This oxidative damage results in protein aggregation and the formation of lens opacities, or cataracts, within a few days. mdpi.com
These BSO-induced cataract models are instrumental for evaluating the efficacy of potential anti-cataract treatments and antioxidant compounds. mdpi.comresearchgate.net For instance, studies have shown that antioxidants can prevent or inhibit the formation of BSO-induced cataracts. In one study, the administration of N-acetylcysteine amide (NACA) significantly inhibited cataract formation in BSO-treated Wistar rats, with 80% of the NACA-treated animals retaining clear lenses compared to the BSO-only group where all lenses developed severe opacities. researchgate.netmdpi.com The protective mechanism of NACA is attributed to its ability to replenish GSH levels, reduce protein carbonylation, and limit lipid peroxidation. researchgate.netmdpi.com Other compounds, such as ascorbate (B8700270) and taurine, have also demonstrated protective effects against GSH depletion-induced lens damage in these models. mdpi.com
| Model System | BSO-Induced Effect | Investigated Intervention | Key Findings | Source |
|---|---|---|---|---|
| Wistar Rat Pups | Cataract formation (lens opacity) | N-acetylcysteine amide (NACA) | NACA prevented cataract formation in 80% of rats by restoring GSH levels and reducing oxidative damage. | researchgate.netmdpi.com |
| Newborn Rats/Mice | Lens opacification | Antioxidants (e.g., ascorbate) | Antioxidants can prevent BSO-induced cataract formation. | mdpi.com |
| Rabbit Lens (Organ Culture) | GSH depletion | Taurine | Taurine supplementation was shown to protect the lens against GSH depletion. | mdpi.com |
Hypertension Models
BSO administration is used to create animal models of hypertension induced by oxidative stress. oup.comoup.com By depleting GSH, BSO induces a state of systemic oxidative stress in normal rats, which subsequently leads to an increase in arterial blood pressure. oup.comoup.com This model, considered a prototype of oxidative stress-induced hypertension, allows researchers to investigate the contribution of various pathogenic factors to the development of high blood pressure. oup.com
Research using the BSO-rat model has evaluated factors such as:
Vascular Reactivity : Studies have examined endothelium-dependent relaxation in response to agents like acetylcholine, though results have been conflicting, with some showing blunted relaxation and others enhanced vasodilation. oup.com
Renal Function : BSO treatment has been shown to impair the natriuretic response to dopamine (B1211576) D1 receptor agonists. oup.com This is associated with increased activity of protein kinase C and increased phosphorylation of the D1 receptor, which can be normalized by the antioxidant tempol. oup.com When combined with a high-salt diet, BSO exacerbates the reduction in nitric oxide production and impairs renal D1 receptor function, leading to decreased sodium excretion and hypertension. physiology.orgbmrat.com
Sympathetic Tone : A dose-dependent increase in heart rate has been observed in BSO-treated mice, suggesting that greater oxidative stress may lead to increased sympathetic activity. oup.com
It is important to note that some studies have reported discrepant results regarding the effect of BSO on blood pressure, with some observing significant increases while others found no change. oup.com These inconsistencies may be attributable to differences in measurement techniques or other experimental variables. oup.com
| Model System | Key BSO-Induced Effects | Pathogenic Factors Investigated | Key Findings | Source |
|---|---|---|---|---|
| Sprague-Dawley Rats | Oxidative stress, arterial hypertension | Renal dopamine-induced natriuresis | BSO caused defective D1 receptor G-protein coupling and loss of natriuretic response, which was restored by the antioxidant tempol. | oup.com |
| Sprague-Dawley Rats | Hypertension (when co-administered with high salt) | Nitric oxide production, renal D1 receptor function | BSO with high salt intake decreased nitric oxide, impaired D1 receptor function, reduced sodium excretion, and increased blood pressure. | physiology.org |
| Mice | Dose-dependent increase in blood pressure and heart rate | Sympathetic activity | Increased heart rate suggests a role for increased sympathetic tone in BSO-induced hypertension. | oup.com |
| Rat Cultured Cardiomyocytes (H9c2) | Increased reactive oxygen species, ligand-independent mineralocorticoid receptor (MR) activation | Rac1 GTPase signaling | BSO-induced oxidative stress activates MR in a ligand-independent manner via the Rac1 pathway. | ahajournals.org |
Neurodegeneration-Related Models
BSO is utilized in experimental models to investigate the role of oxidative stress and GSH depletion in neurodegenerative diseases like Alzheimer's disease. abbexa.commdpi.com The rationale is that oxidative damage is a key pathological feature in the brains of patients with these conditions. mdpi.com By inducing oxidative stress, BSO can replicate certain aspects of neurodegeneration in cell culture and animal models. mdpi.comresearchgate.net
In a comparative study of Alzheimer's disease models, intracerebroventricular injection of BSO in rats induced short-term oxidative stress in the brain, characterized by increased lipid peroxidation and altered antioxidant enzyme activity. mdpi.com While the long-term effects on memory were less persistent compared to beta-amyloid injection, these findings support the role of oxidative stress in the disease process. mdpi.com
Studies using the mouse neuroblastoma 2a (Neuro-2a) cell line, a common model for neurodegenerative research, have shown that BSO treatment leads to:
Decreased membrane lipid packing. researcher.lifenih.gov
Increased content of sphingomyelin. researcher.lifenih.gov
Upregulation of genes involved in cholesterol metabolism, such as Srebf2 and Cyp46a1. researcher.lifenih.gov
Induction of an insulin-resistant state, which is attributed to the alterations in the cell membrane environment. researcher.lifenih.gov
These models help elucidate the molecular mechanisms by which GSH depletion and subsequent oxidative stress contribute to neuronal dysfunction and death. abbexa.commdpi.com
| Model System | BSO-Induced Effects | Key Findings | Source |
|---|---|---|---|
| Wistar Rats (intracerebroventricular injection) | Short-term oxidative stress (increased lipid peroxidation, altered antioxidant enzymes), transient memory deficits. | BSO induces oxidative damage and cognitive impairments relevant to Alzheimer's disease modeling. | mdpi.com |
| Mouse Neuroblastoma 2a (Neuro-2a) Cells | Decreased membrane packing, increased sphingomyelin, altered gene expression (Srebf2, Cyp46a1), induced insulin resistance. | BSO alters neuronal cell membrane composition and integrity, and impacts insulin signaling, mimicking aspects of neurodegeneration. | researcher.lifenih.gov |
Diabetes-Related Studies
Decreased cellular GSH is a frequent observation in both human and experimental diabetes, where increased oxidative stress is thought to play a role in the development of complications, including impaired insulin action. nih.gov BSO is used as a tool to model this GSH depletion and investigate its direct consequences on glucose metabolism and insulin sensitivity. nih.gov
Research in this area has yielded complex findings. In one study, treating rats with BSO for 20 days depleted GSH in various tissues and was associated with an abnormal glucose tolerance test. nih.gov However, skeletal muscle and adipocyte insulin responsiveness remained preserved, suggesting that GSH depletion alone may not be sufficient to cause peripheral insulin resistance and that other oxidative factors might be involved. nih.gov In vitro, treating 3T3-L1 adipocytes with BSO altered insulin receptor signaling (decreased phosphorylation of insulin receptor substrate proteins) but did not affect insulin-stimulated glucose uptake. nih.gov
Conversely, other studies have shown that blocking GSH synthesis with BSO in mice fed a high-fat diet resulted in a lean, hypermetabolic, and insulin-sensitive phenotype, preventing fatty liver vacuolation despite higher food intake. plos.org This counterintuitive finding suggests a complex relationship between GSH, its precursor amino acids like cysteine, and energy metabolism. plos.org BSO is also used to study diabetes-related cardiac complications. In models of short-term diabetes, mitochondrial GSH depletion, which can be mimicked by BSO, is required for cardiomyocyte apoptosis. physiology.org
| Model System | Key BSO-Induced Effects | Key Findings | Source |
|---|---|---|---|
| Rats | GSH depletion (20-80% in various tissues), impaired glucose tolerance. | GSH depletion resulted in impaired glucose tolerance but preserved adipocyte and skeletal muscle insulin responsiveness. | nih.gov |
| 3T3-L1 Adipocytes | GSH depletion (~80%), altered insulin receptor signaling. | Insulin-stimulated glucose uptake was unaffected by GSH depletion despite changes in signaling proteins. | nih.gov |
| C3H/HeH Mice (high-fat diet) | Decreased fat and lean mass, prevented fatty liver, enhanced insulin sensitivity. | Blocking GSH synthesis with BSO led to a lean, obesity-resistant phenotype, challenging the idea that GSH depletion is always detrimental. | plos.org |
| Diabetic Rats | Used to model/enhance mitochondrial GSH depletion. | Mitochondrial GSH depletion is a key step in inducing cardiomyocyte apoptosis in diabetic hearts. | physiology.org |
Malaria Parasite Models
Glutathione metabolism is critical for the survival of the Plasmodium parasite, which causes malaria. mdpi.com The parasite's GSH system is essential for detoxifying reactive oxygen species and byproducts of hemoglobin digestion, such as heme. malariaworld.orgmalariaworld.org BSO, as a specific inhibitor of GSH synthesis, is a valuable tool for studying the importance of this pathway and as a potential strategy to overcome drug resistance. mdpi.comnih.gov
Studies in rodent malaria models (Plasmodium vinckei and Plasmodium berghei) have shown that BSO can:
Inhibit Parasite Growth : BSO can kill malaria parasites by depleting their GSH levels. mdpi.comnih.gov
Reverse Drug Resistance : Increased GSH levels have been linked to resistance to antimalarial drugs like chloroquine (B1663885) and arteether (B1665780). malariaworld.orgnih.gov By depleting GSH, BSO significantly increases the sensitivity of resistant parasite strains to these drugs. malariaworld.orgnih.gov In one study, BSO was found to increase the efficacy of arteether against a resistant strain of P. vinckei. malariaworld.org
Alter Hemozoin Formation : An inverse relationship exists between GSH levels and hemozoin (the detoxified heme polymer) formation. malariaworld.orgmalariaworld.org Arteether-resistant parasites have higher GSH levels and dramatically reduced hemozoin content. malariaworld.orgmalariaworld.org Treatment with BSO in the resistant strain significantly reduced GSH levels and increased hemozoin formation by 80%, indicating a disruption of the parasite's heme detoxification mechanism. malariaworld.org
These findings suggest that inhibiting GSH synthesis with agents like BSO could be a promising approach to combat antimalarial drug resistance. malariaworld.orgnih.gov
| Model System | BSO-Induced Effect | Key Findings | Source |
|---|---|---|---|
| Arteether-resistant Plasmodium vinckei (in mice) | GSH depletion (62.6% reduction in infected blood). | BSO increased the efficacy of the antimalarial drug arteether against the resistant strain. | malariaworld.org |
| Arteether-resistant P. vinckei | Increased hemozoin formation by 80%. | BSO disrupts the parasite's heme detoxification pathway, which is linked to drug resistance. | malariaworld.orgmalariaworld.org |
| Chloroquine-resistant P. berghei and P. falciparum | GSH depletion. | BSO significantly increases the sensitivity of resistant parasites to chloroquine. | nih.gov |
Studies on Neuroprotective Responses (e.g., NGF/TrkA/Akt/Nrf2 Pathway in the Central Nervous System)
While BSO is often used to induce oxidative stress, research has uncovered a paradoxical neuroprotective response triggered by systemic GSH depletion. frontiersin.orgnih.gov Studies in mice have demonstrated that acute, systemic inhibition of GSH synthesis by BSO can orchestrate a protective response within the central nervous system (CNS), specifically in the striatum. frontiersin.orgnih.govnih.gov This response is mediated by a signaling cascade involving Nerve Growth Factor (NGF). frontiersin.orgresearchgate.net
The mechanism unfolds as follows:
Peripheral GSH Depletion : Systemic administration of BSO reduces GSH pools in peripheral tissues. frontiersin.orgnih.gov
Increased Circulating NGF : This peripheral oxidative stress stimulates the synthesis and secretion of NGF from peripheral tissues, such as the liver and heart, leading to increased levels of NGF in the plasma. frontiersin.org
CNS Signaling Activation : The elevated peripheral NGF is able to activate signaling pathways within the CNS. frontiersin.orgnih.gov It activates the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF, in striatal neurons. frontiersin.org
Activation of Akt/Nrf2 Pathway : The activation of TrkA leads to the downstream activation of the Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (NGF/TrkA/Akt/Nrf2). frontiersin.orgresearchgate.net Nrf2 is a master transcription factor for antioxidant responses.
Upregulation of Protective Genes : This signaling cascade results in the increased transcription of Nrf2 itself and its target genes within the striatum. frontiersin.orgnih.gov These include genes for the catalytic subunit of γ-GCS (gclm) and various amino acid transporters (xct, lat1, eaac1) that are crucial for GSH synthesis and antioxidant defense. frontiersin.orgnih.gov
This neuroprotective response ultimately leads to a subsequent increase in the GSH content within the CNS. nih.gov Experiments using a neutralizing antibody against NGF confirmed that blocking peripheral NGF prevented the activation of the TrkA/Akt/Nrf2 pathway and the subsequent upregulation of these protective genes in the striatum. frontiersin.orgnih.gov These findings provide strong evidence that a signal originating from the periphery (increased NGF due to GSH depletion) can orchestrate a neuroprotective antioxidant response in the brain. frontiersin.orgfrontiersin.org
| Model System | Treatment | Key Observations | Signaling Pathway Implicated | Source |
|---|---|---|---|---|
| Mice (Striatum) | Systemic L-Buthionine-S-R-sulfoximine (BSO) | Increased plasma NGF; increased NGF and activated TrkA/Akt in striatum; increased transcription of nrf2, gclm, and amino acid transporters. | NGF/TrkA/Akt/Nrf2 | frontiersin.orgnih.gov |
| Mice (Striatum) | BSO + anti-NGF antibody | The BSO-induced increase in transcription of nrf2, gclm, and transporters was inhibited. | NGF/TrkA/Akt/Nrf2 | frontiersin.orgnih.gov |
Models for Studying Age-Related Cellular Alterations
L-Buthionine sulfoximine (BSO) serves as a critical pharmacological tool for investigating the mechanisms of age-related cellular changes. By specifically inhibiting glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis, BSO effectively depletes intracellular GSH levels. physiology.orgresearchgate.net This induced state of GSH deficiency mimics the increased oxidative stress and diminished antioxidant capacity often observed in aging, providing researchers with robust models to study the consequences of these changes in both live organisms (in vivo) and cell cultures (in vitro). physiology.orgnih.govatsjournals.org
In in vivo studies, administering BSO to animal models allows for the examination of systemic and organ-specific responses to GSH depletion in the context of age. A notable study utilized young (6-month-old) and old (24-month-old) Fisher 344 rats to explore age-related differences in response to BSO-induced stress. physiology.org The research found that young animals were more susceptible to liver GSH depletion following BSO treatment compared to their older counterparts. physiology.org This suggests potential age-related differences in GSH compartmentalization or metabolism that influence how an organism maintains redox balance under stress. physiology.orgphysiology.org The study also revealed that BSO treatment significantly altered the activity of other antioxidant enzymes, indicating that thiol status can regulate broader antioxidant defense systems. physiology.org For instance, in young rats treated with BSO, there was a significant and lasting reduction in copper-zinc-containing superoxide (B77818) dismutase (Cu,Zn-SOD) activity, an effect not observed in the old rats. physiology.org Conversely, manganese-containing superoxide dismutase (Mn-SOD) activity increased in both age groups after BSO treatment. physiology.org
The table below summarizes the differential effects of BSO on key antioxidant components in the livers of young and old rats.
Table 1: Effect of L-Buthionine Sulfoximine (BSO) on Liver Antioxidant Systems in Young vs. Old Rats
| Parameter | Young Rats (6 mo) with BSO | Old Rats (24 mo) with BSO | Key Finding | Citation |
|---|---|---|---|---|
| Glutathione (GSH) & GSSG | More pronounced decline | Less pronounced decline | Young animals are more sensitive to BSO-induced GSH depletion. | physiology.orgphysiology.org |
| Glutamate-Cysteine Ligase (GCL) | Significant inhibition | Significant inhibition | BSO is equally effective at inhibiting the primary GSH synthesis enzyme in both age groups. | physiology.orgphysiology.org |
| Cu,Zn-SOD Activity | Substantial & persistent reduction | No significant change | Suggests an age-dependent regulatory link between GSH status and Cu,Zn-SOD. | physiology.org |
| Mn-SOD Activity | Significant increase | Significant increase | BSO treatment upregulates Mn-SOD activity regardless of age. | physiology.org |
| Catalase Activity | No initial change | No initial change | Catalase activity is not immediately affected by BSO-induced GSH depletion in either age group. | physiology.org |
Further in vivo research using Fisher 344 x Brown Norway rats investigated how BSO-induced GSH depletion impacts oxidative stress in skeletal muscle following chronic contractions. nih.gov This model demonstrated that BSO administration was effective in lowering total glutathione levels and increasing levels of hydrogen peroxide in both young and old rats, confirming its utility in creating a state of oxidative stress. nih.gov
In vitro models, particularly using fibroblasts, are also central to understanding the role of GSH in cellular aging. Human diploid fibroblasts cultured in the presence of BSO exhibit a markedly shortened in vitro lifespan, directly suggesting that cellular GSH levels are a determinant of cellular longevity. nih.gov Studies on lung fibroblasts from young and old mice have used BSO to probe the mechanisms behind age-related changes in the extracellular redox environment. nih.gov When GSH synthesis was inhibited with BSO in young fibroblasts, it did not affect the cells' ability to manage their extracellular redox potential in response to an oxidative challenge, indicating that other mechanisms, such as the cystine/glutamate (B1630785) antiporter (Slc7a11), are key regulators of age-dependent redox changes in this model. nih.gov
The table below details findings from studies using fibroblast models to investigate BSO's effects on age-related cellular processes.
Table 2: Research Findings on L-Buthionine Sulfoximine (BSO) in Fibroblast Aging Models
| Model System | Experimental Goal | Key Finding with BSO | Implication for Aging Research | Citation |
|---|---|---|---|---|
| Human Diploid Fibroblasts | Determine the role of GSH in cellular lifespan. | BSO-treated cells had a significantly shortened in vitro lifespan compared to controls. | Cellular GSH level is a critical determinant of the in vitro lifespan of human cells. | nih.gov |
| Mouse Lung Fibroblasts (Young vs. Old) | Investigate age-dependent changes in extracellular redox state. | Inhibiting GSH synthesis with BSO did not prevent young cells from reducing an oxidized extracellular environment. | Age-related changes in the extracellular redox state are not solely dependent on GSH synthesis. | nih.gov |
| Murine Embryo Fibroblasts | Examine the role of GSH in TGF-β-stimulated collagen production. | Pre-treatment with BSO depleted intracellular GSH and enhanced collagen production stimulated by TGF-β. | GSH depletion may contribute to fibrogenic processes associated with aging. | researchgate.net |
These experimental models, both in vivo and in vitro, consistently demonstrate that L-buthionine sulfoximine is an invaluable compound for simulating an age-related decline in glutathione. This allows for detailed investigation into the downstream consequences of impaired antioxidant capacity, including altered enzyme function, mitochondrial stress, and changes to cellular lifespan. physiology.orgnih.govnih.gov
Methodological Approaches in L Buthionine Sulfoximine Research
Quantification of Glutathione (B108866) and Related Thiols (e.g., DTNB-GSSG Reductase Method)
A fundamental aspect of research involving L-buthionine sulfoximine (B86345) (BSO) is the accurate measurement of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). The most common method for this is the DTNB-GSSG reductase recycling assay. aacrjournals.orgmdpi.com This spectrophotometric method relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. nih.govresearchgate.net The GSSG produced in this reaction is then recycled back to GSH by glutathione reductase, with NADPH acting as a cofactor. nih.gov The rate of TNB formation is directly proportional to the total glutathione concentration in the sample. semanticscholar.org This enzymatic recycling assay is sensitive, accurate, and can be adapted for high-throughput screening using a microplate reader. nih.govresearchgate.net
Researchers utilize this method to confirm the efficacy of BSO in depleting cellular GSH levels. For instance, studies have shown that treatment with BSO significantly reduces GSH levels in various cell lines and tissues. researchgate.netaacrjournals.org In a study on neuroblastoma cell lines, the DTNB-GSSG reductase method was used to demonstrate that BSO effectively depleted GSH under both normal and low-oxygen conditions. aacrjournals.org Similarly, in a study on rabbits, BSO treatment led to a significant reduction in GSH levels in the heart, brain, and liver. researchgate.net The quantification of both GSH and GSSG allows for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status. A decrease in this ratio following BSO treatment provides a quantitative measure of the induced oxidative stress. mdpi.com
To prepare samples for this assay, cells or tissues are typically homogenized in an acid, such as trichloroacetic acid or sulfosalicylic acid, to precipitate proteins and stabilize the thiols. mdpi.comsemanticscholar.org After centrifugation, the supernatant is used for the glutathione measurement. researchgate.net
Table 1: Key Features of the DTNB-GSSG Reductase Method
| Feature | Description |
| Principle | Enzymatic recycling assay where GSH reacts with DTNB to produce a colored product. GSSG is reduced back to GSH by glutathione reductase. |
| Detection | Spectrophotometric measurement of TNB at 412 nm. |
| Analytes | Total glutathione (GSH + GSSG). Can be adapted to measure GSSG specifically after derivatizing GSH. |
| Sample Types | Cell extracts, tissue homogenates, blood, plasma, and other biological fluids. nih.gov |
| Advantages | Sensitive, accurate, rapid, and suitable for high-throughput analysis. nih.gov |
Assessment of Oxidative Stress Markers (e.g., Reactive Oxygen Species, DNA Oxidation Products)
The depletion of glutathione by L-buthionine sulfoximine (BSO) is known to induce oxidative stress by increasing the levels of reactive oxygen species (ROS). scbt.com Consequently, a crucial part of BSO research involves the measurement of various oxidative stress markers to quantify the extent of cellular damage.
One of the primary markers assessed is the level of ROS themselves. Fluorescent probes are commonly used for this purpose. For example, CellROX reagents and H2DCFDA are general intracellular ROS indicators that fluoresce upon oxidation. thermofisher.com These probes allow for the visualization and quantification of ROS production in live cells using techniques like flow cytometry or fluorescence microscopy. Studies have demonstrated that BSO treatment leads to an increase in ROS levels in various cell types, including neuroblastoma and cervical cancer cells. plos.orgelsevier.es
Another important set of markers are the products of oxidative damage to macromolecules, such as lipids and DNA. Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of ferroptosis and can be detected using fluorescent lipid probes like BODIPY™. thermofisher.com Thiobarbituric acid reactive substances (TBARS) assays are also used to measure lipid peroxidation products. mdpi.com
Oxidative damage to DNA is a significant consequence of BSO-induced oxidative stress. plos.org This can manifest as DNA deletions, point mutations, and the formation of oxidized bases. elsevier.escaymanchem.com A major product of DNA oxidation is 8-oxo-2'-deoxyguanosine (8-oxo-dG), which can be measured as an indicator of oxidative DNA damage. elsevier.es Studies have shown that BSO treatment can lead to increased DNA oxidation in various organs in animal models. researchgate.net For instance, in rabbits, GSH depletion by BSO was shown to cause oxidative damage to DNA. researchgate.net
Table 2: Common Oxidative Stress Markers in BSO Research
| Marker | Method of Assessment | Significance |
| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., CellROX, H2DCFDA) and flow cytometry. thermofisher.com | Direct measure of the increase in oxidant species. |
| Lipid Peroxidation | Fluorescent probes (e.g., BODIPY™), TBARS assay. mdpi.comthermofisher.com | Indicates damage to cellular membranes. |
| DNA Oxidation Products (e.g., 8-oxo-dG) | Immunoassays, chromatography-mass spectrometry. elsevier.es | Measures mutagenic damage to DNA. |
| Protein Carbonyls | Colorimetric or fluorescent assays. mdpi.com | Indicates oxidative damage to proteins. |
Analysis of Cellular Metabolic Activity (e.g., Optical Redox Ratio using Two-Photon Excited Fluorescence Microscopy)
The depletion of glutathione by L-buthionine sulfoximine (BSO) not only induces oxidative stress but also has profound effects on cellular metabolism. uark.edu A powerful, non-invasive technique to study these metabolic changes in live cells is two-photon excited fluorescence (TPEF) microscopy, which can be used to determine the optical redox ratio. uark.eduuark.edu This ratio is calculated from the autofluorescence of two key metabolic coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FAD). uark.edu
NADH and FAD are naturally fluorescent and play central roles in cellular respiration. uark.edu TPEF microscopy allows for their detection with high spatial resolution by exciting them at different wavelengths (e.g., 755 nm for NADH and 855 nm for FAD) and collecting their respective emission signals. uark.eduuark.edu The optical redox ratio, often defined as the intensity of FAD fluorescence divided by the sum of NADH and FAD fluorescence, provides a quantitative measure of the cell's metabolic state. nih.gov
Changes in the optical redox ratio can reflect shifts in the balance between major metabolic pathways like glycolysis and oxidative phosphorylation. nih.gov For example, an increase in glycolysis relative to oxidative phosphorylation typically leads to a decrease in the optical redox ratio. nih.gov Conversely, an increase in glutamine consumption for energy production has been associated with an increased redox ratio. nih.gov
In the context of BSO research, TPEF microscopy has been employed to investigate how BSO-induced oxidative stress impacts cellular metabolism. One study using NIH 3T3 fibroblasts found that BSO treatment led to an increase in the optical redox ratio compared to untreated cells. uark.edu This change was interpreted as a potential consequence of decreased activity in the citric acid cycle, alterations in mitochondrial structure, or a decline in cell viability, all of which can be triggered by oxidative stress. uark.edu These findings highlight the utility of the optical redox ratio as a sensitive, real-time indicator of metabolic perturbations caused by BSO.
Table 3: Application of Optical Redox Ratio in BSO Research
| Parameter | Measurement Technique | Interpretation in BSO Studies |
| NADH Autofluorescence | Two-photon excited fluorescence microscopy (e.g., 755 nm excitation). uark.edu | Reflects the level of reduced coenzymes, primarily associated with glycolysis. |
| FAD Autofluorescence | Two-photon excited fluorescence microscopy (e.g., 855 nm excitation). uark.edu | Reflects the level of oxidized coenzymes, primarily associated with oxidative phosphorylation. |
| Optical Redox Ratio | Ratio of FAD to (NADH + FAD) fluorescence. nih.gov | An increase with BSO treatment may indicate a shift away from glycolysis towards other metabolic pathways or mitochondrial dysfunction. uark.edu |
Evaluation of Cellular Death Pathways (e.g., Apoptosis, Ferroptosis Assays)
L-buthionine sulfoximine (BSO) can induce or sensitize cells to various forms of programmed cell death by depleting glutathione (GSH) and increasing oxidative stress. Research methodologies, therefore, heavily focus on identifying and quantifying these death pathways, primarily apoptosis and ferroptosis.
Apoptosis , or programmed cell death, is characterized by specific morphological and biochemical features. Assays to detect apoptosis in BSO-treated cells often include:
Caspase Activation: Measuring the activity of caspases, the key effector enzymes of apoptosis, using colorimetric or fluorometric substrates. oncotarget.com
PARP Cleavage: Detecting the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, typically through Western blotting. oncotarget.com
Flow Cytometry: Using annexin (B1180172) V to detect the externalization of phosphatidylserine, an early apoptotic event, and propidium (B1200493) iodide to identify late apoptotic or necrotic cells. aacrjournals.org
Studies have shown that BSO, often in combination with other agents, can induce apoptosis. For example, BSO in conjunction with methylglyoxal (B44143) was found to trigger apoptosis in bovine aortic endothelial cells. caymanchem.com Similarly, in neuroblastoma cells, BSO-induced GSH depletion leads to apoptosis mediated by reactive oxygen species (ROS) overproduction. plos.org
Ferroptosis is a distinct form of iron-dependent cell death characterized by the lethal accumulation of lipid peroxides. thermofisher.comnih.gov Given that GSH is a crucial cofactor for glutathione peroxidase 4 (GPX4), the primary enzyme that neutralizes lipid peroxides, BSO-induced GSH depletion is a potent trigger for ferroptosis. nih.govcaymanchem.com Methodologies to study ferroptosis include:
Lipid Peroxidation Assays: Measuring the accumulation of lipid ROS using fluorescent probes like C11-BODIPY 581/591. thermofisher.comoncotarget.com
Iron Chelation Rescue: Demonstrating that cell death can be prevented by iron chelators. nih.gov
Inhibitor Studies: Using specific inhibitors of ferroptosis, such as ferrostatin-1 or liproxstatin-1, to confirm the pathway. nih.gov
BSO has been identified as a Class II ferroptosis-inducing agent. caymanchem.com It has been shown to induce ferroptosis in various cancer cells, including glioblastoma and pancreatic cancer cells. caymanchem.comoncotarget.com The interplay between apoptosis and ferroptosis is also an active area of research, with studies investigating how ferroptotic agents like BSO can synergize with apoptotic agents to enhance cancer cell killing. oncotarget.com
Table 4: Assays for Cell Death Pathways in BSO Research
| Cell Death Pathway | Key Feature | Common Assays |
| Apoptosis | Caspase-dependent, membrane blebbing, DNA fragmentation. | Caspase activity assays, PARP cleavage (Western blot), Annexin V/PI staining (Flow cytometry). aacrjournals.orgoncotarget.com |
| Ferroptosis | Iron-dependent, lipid peroxidation. nih.gov | Lipid ROS detection (e.g., C11-BODIPY), rescue with iron chelators or ferroptosis inhibitors. thermofisher.comnih.gov |
Molecular and Biochemical Assays for Enzyme Activity, Protein Expression, and Gene Transcription
Research on L-buthionine sulfoximine (BSO) extensively utilizes molecular and biochemical assays to understand its impact on cellular machinery. These techniques are crucial for dissecting the mechanisms underlying BSO's effects beyond simple glutathione (GSH) depletion.
Enzyme Activity Assays: A primary target of BSO is γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. researchgate.netmedchemexpress.com Assays measuring γ-GCS activity are essential to confirm the direct inhibitory effect of BSO. Furthermore, the activity of other related enzymes is often assessed. For instance, glutathione S-transferase (GST) activity, which is involved in detoxification processes using GSH, has been shown to decrease following BSO treatment in melanoma cell lines. medchemexpress.comselleckchem.com Glutathione reductase activity, which maintains the reduced pool of GSH, is also a relevant parameter to measure. mdpi.com
Protein Expression Analysis: Western blotting is a standard technique used to quantify the expression levels of specific proteins. In BSO research, it is used to examine the expression of enzymes involved in GSH metabolism, such as γ-GCS and GST. medchemexpress.comselleckchem.com It is also used to study the expression of proteins involved in cellular stress responses and cell death pathways. For example, researchers have used Western blotting to monitor the expression of transcription factors like AP-1 and proteins involved in apoptosis, such as PUMA. oncotarget.comnih.gov
Gene Transcription Analysis: To determine if changes in protein levels are due to altered gene expression, researchers analyze gene transcription.
Northern Blotting or quantitative Real-Time PCR (qRT-PCR): These methods are used to measure the abundance of specific messenger RNA (mRNA) transcripts. Studies have shown that BSO treatment can lead to an increase in the transcription of the γ-GCS gene, suggesting a compensatory cellular response to GSH depletion. psu.edu Similarly, BSO has been found to reduce the mRNA levels of GST in melanoma cells and the D1 receptor in kidney cells. medchemexpress.comnih.gov
Transcription Factor Activity Assays: Electrophoretic mobility shift assays (EMSA) or reporter gene assays are used to assess the DNA binding activity of transcription factors. Oxidative stress induced by BSO can activate redox-sensitive transcription factors like Activator Protein-1 (AP-1). nih.govresearchgate.net Studies have demonstrated increased AP-1 DNA binding activity in embryos and increased nuclear expression of AP-1 in kidney cells following BSO treatment. nih.govresearchgate.net
These molecular and biochemical assays provide a detailed picture of the cellular response to BSO, from the initial inhibition of a key enzyme to the downstream consequences on protein expression and gene regulation.
Table 5: Molecular and Biochemical Assays in BSO Research
| Assay Type | Target | Example Finding with BSO |
| Enzyme Activity | γ-GCS, GST | Inhibition of γ-GCS activity; decrease in GST activity. researchgate.netmedchemexpress.com |
| Protein Expression (Western Blot) | γ-GCS, GST, PUMA, AP-1 | Reduced GST-π protein levels; increased PUMA and AP-1 expression. oncotarget.commedchemexpress.comnih.gov |
| Gene Transcription (qRT-PCR) | γ-GCS mRNA, GST mRNA | Increased γ-GCS mRNA; decreased GST mRNA. medchemexpress.compsu.edu |
| Transcription Factor Activity (EMSA) | AP-1 DNA binding | Increased AP-1 DNA binding activity. researchgate.net |
Development of Advanced Delivery Systems for L-Buthionine Sulfoximine in Experimental Settings (e.g., Nanoformulations)
While L-buthionine sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) synthesis, its clinical application can be limited by factors such as systemic toxicity and poor accumulation in target tissues like tumors. researchgate.netmdpi.com To overcome these challenges, researchers are developing advanced delivery systems, particularly nanoformulations, to enhance the efficacy and targeting of BSO in experimental models.
The primary goal of these delivery systems is to encapsulate BSO and facilitate its specific delivery to the desired site, such as cancer cells, thereby increasing its local concentration and reducing off-target effects. mdpi.com Various types of nanoparticles have been explored for this purpose.
Dendrimers: These are highly branched, well-defined macromolecules. One study developed a folate-targeted generation four polyurea dendrimer (PUREG4-FA2) to deliver BSO. mdpi.commdpi.com Since many cancer cells, like those in ovarian cancer, overexpress folate receptors, this targeting strategy enhances the uptake of the BSO-loaded nanoparticles by the cancer cells. mdpi.com This nanoformulation was found to be more effective at inducing cell death in ovarian cancer cells compared to free BSO. mdpi.com
Mesoporous Silica Nanoparticles (MSNs): These nanoparticles have a porous structure that can be loaded with multiple therapeutic agents. In one approach, MSNs were loaded with BSO and the photosensitizer chlorin (B1196114) e6. researchgate.net The nanoparticles were then coated with oxidized hyaluronic acid, which acted as a gatekeeper and was also used to load the chemotherapy drug cisplatin (B142131). researchgate.net This multifunctional system was designed to release its payload under the acidic conditions of the tumor microenvironment, allowing BSO to deplete GSH and thereby enhance the efficacy of both photodynamic therapy and chemotherapy. researchgate.net
Liposomes: These are spherical vesicles composed of a lipid bilayer. Liposomal formulations have been developed to co-deliver BSO with other drugs. For example, transferrin-coated liposomes were created to carry BSO along with dihydroartemisinin, demonstrating enhanced cancer cell killing. nih.gov
The development of these nanoformulations involves several key methodological steps: synthesis and characterization of the nanoparticles, loading of BSO, and evaluation of the release profile of the drug from the nanocarrier. mdpi.com In vitro and in vivo experiments are then conducted to assess the targeting efficiency, cellular uptake, and therapeutic efficacy of the BSO nanoformulation compared to the free drug. researchgate.netmdpi.com These advanced delivery systems represent a promising strategy to improve the therapeutic potential of BSO in various disease models.
Table 6: Examples of Nanoformulations for BSO Delivery
| Nanocarrier | Targeting Moiety | Co-loaded Agent(s) | Rationale |
| Polyurea Dendrimer | Folic Acid | None | Targets folate receptor-overexpressing cancer cells (e.g., ovarian cancer). mdpi.com |
| Mesoporous Silica Nanoparticles | Hyaluronic Acid | Chlorin e6, Cisplatin | pH-sensitive release in tumor microenvironment to enhance chemo- and photodynamic therapy. researchgate.net |
| Liposomes | Transferrin | Dihydroartemisinin | Targets transferrin receptor-overexpressing cancer cells. nih.gov |
| Hollow Gold Nanoparticles | None | None | Potential for photothermal therapy combined with chemosensitization. begellhouse.com |
Synergistic and Antagonistic Interactions with L Buthionine Sulfoximine in Research Applications
Enhancement of Therapeutic Agent Efficacy through L-Buthionine Sulfoximine-Mediated Glutathione (B108866) Depletion
L-Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione (GSH). mdpi.com By inhibiting this enzyme, BSO effectively depletes intracellular GSH levels. mdpi.comcancer.gov Elevated GSH levels in tumor cells are associated with resistance to various chemotherapeutic agents and radiation, as GSH can detoxify these agents and protect the cell from oxidative damage. cancer.govoup.comtandfonline.com Consequently, the depletion of GSH by BSO has been extensively researched as a strategy to enhance the efficacy of cancer therapies. oup.comtandfonline.com
Combinatorial Strategies in Chemotherapy Research (e.g., Alkylating Agents, Platinum Compounds)
The combination of BSO with certain chemotherapy drugs has been a significant area of investigation aimed at overcoming drug resistance. tandfonline.comtandfonline.com Elevated intracellular GSH is a known mechanism of resistance to alkylating agents and platinum compounds. cancer.govascopubs.org By depleting GSH, BSO can increase the sensitivity of tumor cells to these drugs. oup.comtandfonline.com
Alkylating Agents: Research has shown that BSO can enhance the cytotoxicity of alkylating agents like melphalan (B128). mdpi.comoup.com In preclinical studies, combining BSO with melphalan led to increased antitumor efficacy. psu.eduresearchgate.net For instance, in a study on SK-MEL 28 melanoma cells, pretreatment with BSO resulted in a 2.46-fold increase in melphalan's cytotoxicity. researchgate.net Phase I clinical trials have explored the combination of BSO and melphalan in patients with advanced cancers, demonstrating that BSO can effectively deplete tumor GSH. oup.comascopubs.org However, some studies in mice did not find a consistent enhancement of antitumor efficacy for melphalan when combined with BSO, though they did note increased toxicity. nih.gov
Platinum Compounds: BSO has been shown to enhance the cytotoxic effects of platinum compounds like cisplatin (B142131) and carboplatin. mdpi.comkjim.orgspandidos-publications.com In studies with ovarian cancer cell lines, BSO treatment effectively depleted intracellular thiol concentrations and enhanced the cytotoxicity of both cisplatin and carboplatin. kjim.org In biliary tract cancer cells, a sub-toxic concentration of BSO significantly enhanced cisplatin-induced apoptosis. spandidos-publications.com The mechanism is believed to involve the reduction of GSH levels, which would otherwise neutralize the platinum compounds. spandidos-publications.com
Other Chemotherapeutic Agents: The synergistic effect of BSO has also been studied with other agents like doxorubicin (B1662922). A study on various tumor cell lines, including murine melanoma and human glioblastoma, showed that the combination of BSO and doxorubicin resulted in a synergistic effect, significantly reducing the IC50 values for doxorubicin in most cell lines. tandfonline.com
Table 1: Research Findings on BSO in Combination with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Ovarian Cancer | Cisplatin, Carboplatin | BSO depleted intracellular thiol levels and enhanced cytotoxicity. | kjim.org |
| Melanoma | Melphalan | BSO pretreatment increased melphalan cytotoxicity by 2.46-fold. | researchgate.net |
| Biliary Tract Cancer | Cisplatin, Gemcitabine | BSO enhanced cisplatin-induced apoptosis and the antiproliferative effect of gemcitabine. | spandidos-publications.com |
| Murine Melanoma, Human Glioblastoma, Murine Sarcoma | Doxorubicin | Combination of BSO and doxorubicin showed a synergistic cytotoxic effect. | tandfonline.com |
Sensitization to Radiotherapy and Photodynamic Therapy
Radiotherapy: The depletion of GSH by BSO has been shown to sensitize tumor cells to the effects of radiation. kjim.orgnih.gov Studies have demonstrated that BSO treatment can increase the cytotoxic effects of radiation in various cancer cell lines, including ovarian cancer and renal cell carcinoma. kjim.orgnih.gov In a study on human renal carcinoma cell lines, BSO pretreatment led to moderate radiosensitization in the more radioresistant cells. nih.gov The rationale is that GSH plays a crucial role in protecting cells from the reactive oxygen species (ROS) generated by radiotherapy. By depleting GSH, BSO leaves tumor cells more vulnerable to radiation-induced damage.
Photodynamic Therapy (PDT): PDT is a cancer treatment that uses a photosensitizer, light, and oxygen to create ROS that kill cancer cells. The effectiveness of PDT can be limited by high intracellular levels of GSH, which can scavenge the ROS. nih.gov Research has shown that BSO can enhance the efficacy of PDT. nih.govnih.govresearchgate.net In studies using the photosensitizer chlorin (B1196114) e6, BSO demonstrated a synergistic effect, particularly in cancer cells with high intrinsic GSH levels. nih.govresearchgate.net Combination treatment with BSO and Photofrin-PDT in human glioma models also showed significantly enhanced tumor necrosis compared to individual therapies. nih.gov
Table 2: Research Findings on BSO in Combination with Radiotherapy and Photodynamic Therapy
| Therapy Type | Cancer Type/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Radiotherapy | Ovarian Cancer | BSO treatment increased the cytotoxicity of radiation. | kjim.org |
| Radiotherapy | Human Renal Carcinoma | BSO caused moderate radiosensitization of relatively radioresistant cells. | nih.gov |
| Photodynamic Therapy | Human Glioma | BSO enhanced Photofrin-PDT treatment, leading to more tumor necrosis. | nih.gov |
| Photodynamic Therapy | Various Cancer Cells | BSO showed a synergistic effect with chlorin e6-based PDT, especially in cells with high GSH. | nih.gov |
Modulation of L-Buthionine Sulfoximine Effects by Antioxidants and Other Agents (e.g., N-acetyl-L-cysteine, Vitamin C, Tirapazamine)
The effects of BSO can be modulated by the co-administration of antioxidants and other chemical agents. These interactions are crucial for understanding the full potential and limitations of BSO in research applications.
N-acetyl-L-cysteine (NAC): NAC is a precursor to cysteine, which is a key component of GSH. oup.commdpi.com Studies have shown that NAC can counteract the effects of BSO. In mouse fetuses, BSO treatment led to increased DNA deletions and decreased GSH levels; however, co-administration of NAC protected against these genomic rearrangements, even though it did not replenish GSH levels. oup.com This suggests NAC may compensate for GSH depletion by increasing cysteine pools, which can directly scavenge ROS. oup.com In other studies, NAC has been shown to reverse the impact of GSH-depleting agents on cellular processes. mdpi.com
Vitamin C: Vitamin C (ascorbic acid) is a well-known antioxidant that can also influence the effects of BSO. Research has shown that vitamin C can prevent the cytotoxic effects induced by BSO in some cell models. researchgate.netresearchgate.net For instance, in neuroblastoma cells, pretreatment with vitamin C prevented BSO-induced ROS overproduction, apoptosis, and DNA damage. researchgate.net Interestingly, some studies suggest that vitamin C can induce GSH synthesis, which would directly oppose the action of BSO. frontiersin.orgmdpi.com
Tirapazamine (B611382): While direct interaction studies with BSO are less common, tirapazamine is a bioreductive drug that is selectively toxic to hypoxic cells, a cell population often found in solid tumors. The mechanism of tirapazamine involves its reduction to a toxic radical, a process that can be influenced by the cellular redox state. Given that BSO significantly alters the redox balance by depleting GSH, there is a strong rationale for investigating their combined effects, particularly in the context of targeting both aerobic and hypoxic tumor cell populations.
Research into Drug Resistance Reversal Mechanisms
A primary focus of BSO research is its ability to reverse drug resistance in cancer cells. oup.comtandfonline.com Elevated GSH levels are a significant factor in acquired resistance to many chemotherapeutic drugs. mdpi.comspandidos-publications.com BSO's inhibition of GSH synthesis directly targets this resistance mechanism. mdpi.comcancer.gov
The reversal of drug resistance by BSO has been observed in various cancer types and with different drugs. For example, BSO has been shown to restore sensitivity to melphalan in resistant tumors. ascopubs.org In human leukemia cell lines that developed resistance to epirubicin, resistance was reversed by BSO. nih.gov The mechanism often involves not only the direct depletion of GSH but also the subsequent increase in drug accumulation and retention within the cancer cells.
Research has also explored the role of BSO in overcoming resistance mediated by multidrug resistance-associated proteins (MRPs). Some MRPs are involved in the transport of GSH-drug conjugates out of the cell. oup.com By depleting GSH, BSO can reduce the formation of these conjugates, thereby preventing their export and increasing the intracellular concentration of the drug.
Interactions with Nitric Oxide Synthase Inhibitors in Vascular Research
The interplay between GSH and nitric oxide (NO) is complex and has implications in various physiological processes, including vascular function. BSO-induced GSH depletion has been shown to have significant effects on NO-mediated signaling.
In neuronal cells, GSH depletion induced by BSO leads to an increase in protein nitration and S-nitrosylation, hallmarks of NO toxicity. biologists.com This process can be reversed by L-NAME, a specific NO synthase inhibitor, indicating that NO is a primary mediator of the cell damage observed after GSH depletion. biologists.com This suggests that GSH acts as a crucial buffer against NO toxicity in these cells. biologists.com
Further research has shown that the intracellular concentration of GSH influences NO-dependent processes. For example, the release of iron from cells mediated by NO is suppressed when GSH levels are depleted by BSO. mdpi.com In other contexts, BSO treatment has been shown to down-regulate inducible NO synthase (iNOS), leading to lower NO levels. nih.gov These findings highlight the intricate relationship between GSH metabolism and NO signaling pathways, with BSO serving as a key tool to investigate these interactions in vascular and other biological systems.
Future Directions and Emerging Research Avenues for L Buthionine Sulfoximine
Elucidating Novel Cellular Targets and Signaling Pathways Beyond Glutathione (B108866) Metabolism
The depletion of intracellular GSH by L-BSO initiates a cascade of cellular responses that extend far beyond a simple reduction in antioxidant capacity. Future research is increasingly focused on identifying and characterizing these secondary and tertiary effects to uncover novel cellular targets and signaling pathways modulated by L-BSO.
One key area of investigation is the impact of L-BSO on signaling pathways that regulate cell fate. While GSH depletion is known to potentiate apoptosis, recent studies suggest this is not merely a consequence of oxidative stress but an active regulatory process. researchgate.net For instance, the combination of L-BSO with agents like hydroxychavicol in Chronic Myeloid Leukemia (CML) cells has been shown to activate the Apoptosis-Inducing Factor (AIF) and modulate the GSH-ROS-JNK-ERK-iNOS pathway, demonstrating a complex interplay of signaling cascades. plos.org In human T cells, L-BSO-induced GSH depletion directly inhibits DNA synthesis by impairing the activity of ribonucleotide reductase (RNR), the enzyme essential for producing deoxyribonucleotides, thereby linking GSH status directly to cell cycle progression. oncotarget.com
Furthermore, systemic administration of L-BSO in mice has been found to trigger a neuroprotective response in the central nervous system (CNS). This response involves an increase in plasma Nerve Growth Factor (NGF) and subsequent activation of the NGF/TrkA/Akt/Nrf2 pathway in the striatum. frontiersin.org This finding suggests that L-BSO can be used as a tool to study peripheral-to-CNS signaling in response to systemic redox stress, opening up new avenues for understanding neuroprotection. frontiersin.org L-BSO also induces ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis, in glioblastoma cells, highlighting another non-canonical pathway influenced by its activity. caymanchem.com
| Pathway/Target | Experimental Context | Observed Effect of L-BSO | Reference |
| Ribonucleotide Reductase (RNR) | Activated human CD4+ T cells | Inhibition of DNA synthesis due to impaired RNR activity. | oncotarget.com |
| NGF/TrkA/Akt/Nrf2 Pathway | Mouse striatum (in vivo) | Activation of the pathway, leading to upregulation of antioxidant response genes. | frontiersin.org |
| JNK-ERK-iNOS Pathway | Chronic Myeloid Leukemia (CML) cells | Activation of the pathway, leading to increased nitric oxide (NO) production and apoptosis. | plos.org |
| Ferroptosis | Glioblastoma cells (A172, T98G) | Induction of ferroptosis. | caymanchem.com |
| AP-1 (c-Jun) | Acute Myeloid Leukemia (AML) cells | Attenuation of differentiation-enhancing effects of Nrf2 activators, concomitant with downregulation of c-Jun levels and phosphorylation. | dntb.gov.ua |
Development of Refined Experimental Models for Specific Biological Questions
The use of L-BSO to create models of GSH deficiency has been a cornerstone of its application. researchgate.net Future research will focus on developing more refined and specific experimental models to investigate precise biological questions.
Continuous depletion models, where L-BSO is administered in drinking water to mice, have proven effective for studying the long-term consequences of systemic GSH deficiency without overt toxicity. researchgate.netcapes.gov.br These models are highly valuable for investigating the increased susceptibility to chemicals that are metabolized to reactive electrophiles, such as acetaminophen. researchgate.netcapes.gov.br Further refinements could involve tissue-specific knockout of γ-glutamylcysteine synthetase in combination with L-BSO treatment to dissect the organ-specific roles of GSH.
L-BSO has also been used to create specific disease models. For example, administration to suckling mice induces dense cataracts, providing a novel model to study the role of GSH in lens development and cataractogenesis. nih.gov In newborn rats, L-BSO serves as a model for endogenously produced oxidative stress. tandfonline.com The development of L-BSO-loaded nanoformulations, such as those using polyurea dendrimers, represents a significant step forward. mdpi.commdpi.com These advanced delivery systems could enable targeted GSH depletion in specific tissues or tumors, creating more precise preclinical models for therapeutic studies and reducing systemic effects. mdpi.commdpi.com
| Experimental Model | Organism/System | Purpose/Finding | Reference |
| Continuous GSH Depletion | Mice (via drinking water) | To establish a non-toxic model of systemic GSH deficiency, showing high susceptibility to certain chemical toxicities. | researchgate.netcapes.gov.br |
| Age-Specific Cataract Induction | Suckling mice (9-12 days old) | To provide a model for cataract formation induced by lens GSH depletion. | nih.gov |
| Endogenous Oxidative Stress | Newborn rats | To study the effects of oxidative stress produced endogenously during early development. | tandfonline.com |
| Chemosensitization Xenograft Model | Mice with human tumor xenografts | To assess the efficacy and safety of combining L-BSO with radionuclide therapy (177Lu-DOTATATE). | mdpi.com |
| Nanoformulation Delivery | In vitro / Future in vivo | To develop targeted delivery systems (e.g., dendrimers) for L-BSO for precise therapeutic applications. | mdpi.commdpi.com |
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Analysis
The integration of L-BSO studies with multi-omics technologies (e.g., transcriptomics, proteomics, metabolomics) offers a powerful approach for a holistic understanding of its cellular impact. This strategy moves beyond single-pathway analysis to create a comprehensive map of the molecular perturbations induced by GSH depletion.
Multi-omics studies in plants have already demonstrated the power of this approach. In peanut plants under cadmium stress, L-BSO was used to confirm the role of GSH in tolerance. nih.goviasvn.org Integrated analysis revealed that melatonin-mediated tolerance was linked to enhanced metabolism of linolenic acid, phenylpropanoids, and GSH, and upregulated specific defense genes like AhNHL. nih.goviasvn.org
In mammalian cells, a multi-omics analysis of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs) used L-BSO to probe metabolic dependencies. biorxiv.org The study revealed that L-BSO affects migration differently in these cell types, highlighting that even a fundamental process like GSH synthesis has context-specific roles that can only be uncovered through comprehensive systems-level analysis. biorxiv.org Future studies will likely apply these approaches more broadly, for example, to compare the multi-omics landscape of cancer cells that are sensitive versus resistant to L-BSO-mediated sensitization, potentially identifying novel biomarkers or therapeutic targets.
| Omics Approach | Model System | Key Findings Related to L-BSO | Reference |
| Transcriptomics & Metabolomics | Peanut Plants (Arachis hypogaea L.) | Use of L-BSO confirmed that GSH metabolism is crucial for cadmium tolerance; L-BSO exacerbated cadmium phytotoxicity. | nih.goviasvn.orgresearchgate.net |
| Proteomics & Metabolomics | Endothelial Cells (HUVECs & iLECs) | Revealed divergent dependencies on GSH biosynthesis for cell migration and sprouting between blood and lymphatic endothelium. | biorxiv.org |
Exploration of L-Buthionine Sulfoximine (B86345) in Emerging Research Fields and Pathophysiological Models
The utility of L-BSO is expanding beyond its traditional focus on cancer biology and toxicology into several emerging research fields. Its ability to precisely modulate a key metabolic node makes it an invaluable tool for exploring new pathophysiological contexts.
Immunometabolism : The dependence of immune cells on specific metabolic pathways is a rapidly growing field. Research has shown that L-BSO inhibits the proliferation of activated human CD4+ T cells by depleting the GSH required for DNA synthesis, demonstrating a critical link between GSH metabolism and the adaptive immune response. oncotarget.com This opens the door to using L-BSO to investigate the role of redox balance in immune cell function, differentiation, and pathology, such as in autoimmune disorders.
Neuroscience : As evidenced by the discovery of the L-BSO-induced NGF/TrkA/Akt/Nrf2 signaling axis, L-BSO can be used to probe the intricate communication between peripheral redox status and CNS neuroprotective mechanisms. frontiersin.org This is highly relevant for neurodegenerative diseases where oxidative stress is a key pathological feature.
Agricultural Science : The use of L-BSO in studies on cadmium tolerance in peanuts showcases its potential application in agricultural and environmental science. nih.goviasvn.org It can be employed to understand how crops respond to environmental stressors and to identify genetic and metabolic pathways that confer resistance, potentially facilitating the breeding of more resilient cultivars.
Metabolic Diseases : Counterintuitively, mice treated with L-BSO on a high-fat diet exhibit a lean, insulin-sensitive phenotype despite higher food intake. plos.org This research challenges the simple paradigm that GSH depletion is always detrimental and suggests a complex role for GSH and its precursors, like cysteine, in regulating systemic energy metabolism. L-BSO is a key tool to dissect these unexpected connections between redox balance and metabolic disorders like obesity and type 2 diabetes. plos.org
Q & A
Q. What is the primary biochemical mechanism of L-buthionine sulfoximine (BSO) in experimental systems?
BSO is a cell-permeable, irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. By blocking GSH synthesis, BSO depletes intracellular GSH pools, inducing oxidative stress and sensitizing cells to redox-sensitive pathways . Methodologically, researchers should validate GSH depletion using assays like the GSH/GSSG-Glo™ system or HPLC, with controls for baseline GSH levels in specific cell types (e.g., HEK-293 vs. primary hepatocytes) .
Q. How should BSO be dosed in vitro to achieve effective GSH depletion without cytotoxicity?
Optimal dosing varies by cell type. For example:
- In primary rat hepatocytes, 500–1000 µM BSO reduces GSH by ~50% without acute toxicity .
- In HeLa cells, 20 µM BSO significantly downregulates NRF2-regulated antioxidant genes . Always titrate concentrations using viability assays (e.g., CellTox™ Green) alongside GSH quantification to distinguish oxidative effects from cytotoxicity .
Q. What experimental controls are critical when using BSO to study oxidative stress?
- Positive controls : Co-treatment with pro-oxidants (e.g., menadione) to validate redox-sensitive endpoints.
- Rescue controls : Use antioxidants like N-acetylcysteine (NAC) to confirm GSH depletion-specific effects .
- Cell-type controls : Assess baseline GSH levels, as primary cells (e.g., hepatocytes) may respond differently than immortalized lines .
Q. How can BSO be used to investigate ferroptosis?
BSO-induced GSH depletion sensitizes cells to ferroptosis, a lipid peroxidation-driven cell death. Combine BSO with ferroptosis inducers (e.g., erastin) and inhibitors (e.g., ferrostatin-1) to validate mechanisms. Monitor lipid ROS and mitochondrial morphology .
Q. What are the limitations of BSO in long-term in vitro studies?
Prolonged BSO exposure (>24–48 hours) may cause compensatory upregulation of alternative antioxidant pathways (e.g., thioredoxin). Use transcriptomic profiling (e.g., RNA-seq) to identify confounding adaptive responses .
Advanced Research Questions
Q. How does BSO enhance the efficacy of chemotherapeutic agents in resistant cancers?
BSO overcomes drug resistance by depleting GSH, which often detoxifies chemotherapeutics like doxorubicin. In Burkitt lymphoma, BSO (100–200 µM) synergizes with cyclophosphamide, reducing IC50 values by >50%. Validate synergism using Chou-Talalay combination indices and monitor multidrug-resistant (MDR) transporter activity .
Q. What explains contradictory reports on BSO's cytotoxicity across cell types?
Discrepancies arise from:
- Cell-specific GSH buffering capacity : Primary human hepatocytes tolerate 1000 µM BSO without toxicity, whereas rat hepatocytes show sensitivity .
- Microenvironmental factors : 3D cultures or xenografts may exhibit altered GSH dynamics due to stromal interactions. Use in vivo models (e.g., HT1080 xenografts) with continuous BSO infusion (300–600 mg/kg/day) to mimic clinical conditions .
Q. How can BSO nanoformulations improve therapeutic targeting?
Polyurea dendrimers (e.g., PUREG4-FA2) encapsulate BSO for pH-dependent release, enhancing tumor delivery. In vitro, BSO@PUREG4-FA2 shows burst release at pH 7.4 (simulating tumor microenvironments) with ~80% encapsulation efficiency. Characterize release kinetics via HPLC and validate targeting using folate receptor-positive vs. negative cell lines .
Q. What genomic instability risks are associated with BSO-induced oxidative stress?
BSO treatment in mice increases DNA deletion frequency by 30–40% via oxidative damage. Mitigate this by co-administering NAC (2–5 mM), which restores cysteine levels and reduces deletions without reversing GSH depletion. Use comet assays or γH2AX staining to quantify DNA damage .
Q. How does BSO modulate hormone signaling in plant somatic embryogenesis?
In Picea pungens, 10–50 µM BSO alters redox pairs (GSH/GSSG, ASA/DHA) and hormone ratios (IAA/ABA), reducing proliferation efficiency by 30–40%. Pair BSO with exogenous glutathione (1–5 mM) to rescue embryogenic capacity. Monitor enzyme activities (GR, APX) to link redox shifts with hormonal changes .
Q. Methodological Notes
- BSO Preparation : Dissolve in PBS (pH 7.4) or cell culture medium; filter-sterilize (0.22 µm). Store stock solutions at -80°C for ≤1 year .
- In Vivo Dosing : For mice, administer via drinking water (2–20 mM) or continuous IV infusion (300–600 mg/kg/day). Monitor plasma GSH and cysteine levels to confirm depletion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
